molecular formula C27H35N6O8P B604916 Remdesivir CAS No. 1809249-37-3

Remdesivir

Cat. No.: B604916
CAS No.: 1809249-37-3
M. Wt: 602.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-YSOARWBDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Remdesivir (GS-5734) is a broad-spectrum antiviral agent and a phosphoramidite prodrug of an adenosine nucleoside analog . Its active form, GS-443902, functions as an RNA-dependent RNA polymerase (RdRp) inhibitor . The mechanism involves intracellular metabolism to the active nucleoside triphosphate, which competes with endogenous adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp. Once incorporated, it acts as a delayed chain terminator, causing premature termination of viral RNA transcription and replication and thereby reducing viral load . This mechanism has demonstrated in vitro antiviral activity against a range of RNA viruses, including filoviruses, paramyxoviruses, and coronaviruses such as SARS-CoV-2 . Research during the COVID-19 pandemic has been a primary focus for this compound. Clinical and real-world evidence has shown its research value in modeling improved survival, reduced disease progression, and faster clinical recovery in subjects with SARS-CoV-2 infection across various levels of disease severity and viral variants . Studies indicate it is particularly relevant for investigating treatment strategies for patients requiring supplemental oxygen but not invasive mechanical ventilation . This compound is a key tool for studying antiviral therapies against ongoing and emerging viral threats. This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWYLEGWBNMMLJ-YSOARWBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701022537
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809249-37-3
Record name L-Alanine, N-[(S)-hydroxyphenoxyphosphinyl]-, 2-ethylbutyl ester, 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809249-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remdesivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809249373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remdesivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remdesivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701022537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REMDESIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QKI37EEHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Remdesivir: A Deep Dive into Delayed Chain Termination of Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Remdesivir (GS-5734) is a pivotal antiviral agent, recognized as the first FDA-approved treatment for COVID-19.[1][2] It functions as a prodrug of a 1'-cyano-substituted adenosine nucleotide analogue, which, upon intracellular activation, targets the viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many RNA viruses.[3][4] This guide elucidates the intricate molecular mechanisms underpinning this compound's action, focusing on its role as a delayed chain terminator of viral RNA synthesis.

The Multi-Step Intracellular Activation Pathway

This compound, a monophosphoramidate prodrug, is designed to efficiently penetrate host cells.[3] Once inside, it undergoes a multi-step metabolic conversion to its pharmacologically active form, this compound triphosphate (RDV-TP or GS-443902).[1][2] This bioactivation is a critical prerequisite for its antiviral activity.

The process begins with the hydrolysis of this compound, a reaction catalyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA), to form an alanine intermediate metabolite (GS-704277).[1][3] This intermediate is then further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate form.[1][2] Subsequently, cellular phosphotransferases catalyze two successive phosphorylation events, converting the monophosphate into the diphosphate and finally into the active triphosphate, RDV-TP.[1][2]

Mechanism of Action: Delayed Chain Termination

The active metabolite, RDV-TP, functions as an analogue of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA strand by the RdRp enzyme.[3][5] The SARS-CoV-2 RdRp complex incorporates RDV-TP with a 3.65-fold higher selectivity than it does for the endogenous ATP, highlighting its efficiency as a competitive inhibitor.[6]

A key feature of this compound's mechanism is that it is a non-obligate chain terminator.[5] Unlike classic chain terminators, the incorporated this compound monophosphate (RMP) possesses a free 3'-hydroxyl group, which allows for the continued, albeit limited, addition of subsequent nucleotides.[6][7]

The termination of RNA synthesis is delayed. After the incorporation of RMP at position i, the viral polymerase continues to add approximately three more nucleotides to the growing RNA chain.[7][8] The process then stalls at position i+3.[7] Structural and modeling studies have revealed the basis for this delayed termination: a steric clash occurs between the 1'-cyano group of the incorporated this compound (now in a translocated position) and the Serine 861 (Ser861) residue within the RdRp enzyme.[8][9] This clash creates a physical barrier that blocks the translocation of the RNA duplex, preventing the binding of the next nucleotide and effectively halting further replication.[10][11]

This delayed termination mechanism offers a distinct advantage. It helps the drug evade the virus's proofreading exonuclease (ExoN) activity, which is mediated by the nsp14 subunit.[6] Since the chain is not immediately terminated, the incorporated RMP is less likely to be recognized and excised by the proofreading machinery.[9]

Quantitative Analysis of Antiviral Activity

The potency of this compound has been quantified across various coronaviruses and in different cell-based assays. The half-maximal effective concentration (EC₅₀) is a key metric used to evaluate the drug's antiviral activity.

Virus Cell Line EC₅₀ (µM) Reference
SARS-CoV-2 Vero E60.77[12]
SARS-CoV-2 Vero E623.15[12]
SARS-CoV Human Airway Epithelial (HAE)0.069[12]
MERS-CoV Human Airway Epithelial (HAE)0.074[12]
MERS-CoV HeLa0.34[12]
Murine Hepatitis Virus -0.03[12]
Ebola Virus HeLa, Huh-7, etc.0.07 - 0.14[12]
HCoV-229E MRC-50.067[13]

Table 1: Summary of this compound EC₅₀ values against various coronaviruses.

The inhibitory concentration (IC₅₀) against the isolated RdRp enzyme provides a more direct measure of its biochemical potency. For HCV RdRp, the IC₅₀ value for this compound's active triphosphate form was found to be 5.6 µM.[14]

Experimental Protocols

The elucidation of this compound's mechanism relies on robust biochemical and cell-based assays. Below are outlines of key experimental methodologies.

RdRp Inhibition Assay (Biochemical)

This assay directly measures the effect of RDV-TP on the enzymatic activity of the viral polymerase.

  • Enzyme Preparation : The recombinant RdRp complex (e.g., SARS-CoV-2 nsp12, nsp7, and nsp8 subunits) is expressed and purified.[7]

  • RNA Template/Primer : A synthetic RNA template-primer duplex, often with a fluorescent label (e.g., FAM) on the 5'-end of the primer, is used as the substrate.[10]

  • Reaction : The purified RdRp complex is incubated with the RNA duplex. The polymerization reaction is initiated by adding a mixture of all four natural ribonucleoside triphosphates (NTPs) and varying concentrations of RDV-TP.[10]

  • Quenching : After a defined incubation period, the reaction is stopped by adding a quenching solution, typically containing EDTA.[10]

  • Analysis : The RNA products are resolved by size using methods like denaturing polyacrylamide gel electrophoresis or capillary electrophoresis.[10] The intensity of the bands corresponding to full-length and terminated products is quantified to determine the extent of inhibition.

Antiviral Activity Assay (Cell-Based)

These assays determine the efficacy of this compound in inhibiting viral replication within a cellular context.

  • Cell Culture : A susceptible cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) is cultured in multi-well plates.[15][16]

  • Infection : Cells are infected with a known titer of the virus for a short period (e.g., 1-2 hours).[17]

  • Drug Treatment : After infection, the viral inoculum is removed, and the cells are incubated with culture medium containing serial dilutions of this compound.[17]

  • Incubation : The plates are incubated for a period (e.g., 48-72 hours) to allow for viral replication.[17]

  • Quantification : The extent of viral replication is measured using one of several methods:

    • Plaque Reduction Assay : The number of viral plaques (zones of cell death) is counted to determine the reduction in infectious virus particles.[15]

    • qRT-PCR : Viral RNA is extracted from the cell culture supernatant or cell lysate, and the number of viral genome copies is quantified.[16][17]

    • Cytopathic Effect (CPE) Assay : The protective effect of the drug is assessed by measuring cell viability using reagents like MTT or CellTiter-Glo.[16] The EC₅₀ value is then calculated from the dose-response curve.

Conclusion

This compound's mechanism as a delayed chain terminator is a sophisticated strategy that balances potent inhibition of the viral RdRp with an ability to partially evade viral proofreading. Its journey from a broad-spectrum antiviral candidate to a frontline COVID-19 therapeutic underscores the value of targeting conserved viral enzymes.[14] The structural and biochemical insights gained from studying its interaction with the SARS-CoV-2 RdRp provide a rational template for the design and development of next-generation nucleotide analogue inhibitors with improved efficacy and broader applicability.[5][18]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Basis of Remdesivir Binding to SARS-CoV-2 RdRp

This document provides a comprehensive technical overview of the structural and molecular mechanisms underpinning the interaction between the antiviral agent this compound and the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). It consolidates key structural data, details the experimental methodologies used to elucidate these interactions, and presents the information in a format tailored for scientific and research audiences.

Introduction: Targeting the Viral Replication Engine

The global health crisis precipitated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) spurred an urgent search for effective antiviral therapies. The viral RNA-dependent RNA polymerase (RdRp), the core enzyme of the viral replication and transcription complex, quickly emerged as a primary drug target.[1][2][3] This enzyme is essential for replicating the virus's RNA genome and is distinct from host cell polymerases, making it an attractive target for selective inhibition.[4][5]

This compound (GS-5734) is a nucleotide analog prodrug that has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses.[6] It functions by targeting the RdRp, thereby disrupting the viral replication process. Understanding the precise structural basis of this interaction is critical for optimizing this compound's efficacy and for designing next-generation antiviral agents.

Mechanism of Action: From Prodrug to Polymerase Inhibitor

This compound's mechanism is a multi-step process that begins with its cellular uptake and metabolic activation and culminates in the termination of viral RNA synthesis.

2.1. Metabolic Activation Pathway this compound is a monophosphoramidate prodrug, designed to efficiently penetrate host cells.[7][8] Once inside the cell, it undergoes a series of metabolic transformations to be converted into its active form, this compound triphosphate (RTP or GS-443902).[7][9] This activation pathway involves several host enzymes:

  • Initial Hydrolysis: Carboxylesterase 1 (CES1) and Cathepsin A (CatA) are implicated in the initial hydrolysis of this compound to an alanine intermediate.[7][8]

  • Phosphate Formation: Histidine triad nucleotide-binding protein 1 (HINT1) subsequently hydrolyzes this intermediate to yield this compound monophosphate (RMP).[7][8]

  • Phosphorylation: Cellular phosphotransferases and kinases then sequentially phosphorylate RMP to this compound diphosphate (RDP) and finally to the active this compound triphosphate (RTP).[7][8]

Remdesivir_Activation cluster_cell Host Cell This compound This compound (Prodrug) MetX Alanine Intermediate (MetX) This compound->MetX CES1 / CatA RMP This compound Monophosphate (RMP) MetX->RMP HINT1 RDP This compound Diphosphate (RDP) RMP->RDP Phosphotransferases RTP This compound Triphosphate (RTP, Active Form) RDP->RTP Kinases Outside Extracellular Space Outside->this compound Cellular Uptake

Caption: Metabolic activation pathway of the this compound prodrug.

2.2. Inhibition of RdRp: Delayed Chain Termination The active RTP is a structural mimic of adenosine triphosphate (ATP), a natural substrate for the RdRp.[9] This mimicry allows RTP to compete with ATP for incorporation into the newly synthesizing viral RNA strand.[6][9] The SARS-CoV-2 RdRp shows a modest selectivity for RTP over ATP.[6]

Upon incorporation of this compound monophosphate (RMP) into the nascent RNA chain, RNA synthesis does not immediately halt. Instead, the RdRp continues to add three more nucleotides before the process is arrested.[10][11][12] This phenomenon is known as "delayed chain termination."[4][5] The molecular basis for this stalling is a steric clash. As the RNA-protein complex translocates, the 1'-cyano group on the ribose of the incorporated RMP eventually reaches a position where it sterically hinders the RdRp, specifically creating a barrier to further translocation.[10][11] This barrier prevents the addition of the fourth nucleotide, effectively stalling the polymerase and terminating viral RNA synthesis.[10][13]

RdRp_Inhibition_Mechanism cluster_process RdRp Elongation Cycle RTP_bind Active this compound (RTP) competes with ATP Incorp RMP is incorporated into nascent RNA RTP_bind->Incorp Polymerase Catalysis Translo1 Translocation + 1 nt Incorp->Translo1 Translo2 Translocation + 2 nts Translo1->Translo2 Translo3 Translocation + 3 nts Translo2->Translo3 Stall Steric clash of 1'-cyano group prevents further translocation Translo3->Stall Termination RNA Synthesis Terminated Stall->Termination

Caption: Logical flow of this compound-mediated RdRp inhibition.

Structural Basis of Binding and Inhibition

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the high-resolution structures of the SARS-CoV-2 RdRp complex, both in its unbound (apo) state and in complex with a template-primer RNA and this compound.[1][3][14]

The core of the RdRp is the nsp12 catalytic subunit, which associates with nsp7 and nsp8 cofactors to form the active polymerase complex.[1][15] Cryo-EM structures show the partial double-stranded RNA template inserted into a central channel of the RdRp.[1][3]

In the complex structure, this compound monophosphate (RMP) is observed covalently incorporated into the primer strand of the RNA.[1][16] As an adenosine analog, RMP forms standard Watson-Crick base pairs with a uridine base in the template strand.[1][2] Key residues within the RdRp active site, including K545 and R555, form interactions with the incorporated RMP, stabilizing it within the catalytic center.[1][17][18] The structure of the stalled complex reveals that after the addition of three subsequent nucleotides, the RMP at the i+3 position creates a translocation barrier, leading to the cessation of RNA synthesis.[10][12]

Quantitative Data Summary

The following tables summarize the key quantitative findings from structural and biochemical studies.

Table 1: Structural Resolution Data from Cryo-EM Studies

Structure Resolution (Å) PDB ID (Example) Reference
SARS-CoV-2 RdRp (Apo form) 2.8 6NUR [1][3]
SARS-CoV-2 RdRp + RNA + this compound 2.5 7BV2 [1][3]

| this compound-stalled RdRp State | 2.8 | 7B3D |[12] |

Table 2: Binding and Inhibition Metrics

Parameter Value Method Significance Reference
Relative Binding Free Energy (this compound vs. ATP) -2.80 ± 0.84 kcal/mol Molecular Dynamics / FEP This compound binds ~100-fold more strongly to RdRp than the natural substrate ATP. [17][18][19]
RdRp Selectivity (RTP vs. ATP) 3.65-fold Biochemical Assay The polymerase preferentially incorporates the this compound analog over natural ATP. [6]

| Chain Termination | Delayed (after +3 nucleotides) | RNA Extension Assay | Defines the specific mechanism of action for coronaviral RdRp. |[10][11][12] |

Experimental Protocols

5.1. Cryo-Electron Microscopy Protocol

  • Protein Expression and Purification: The SARS-CoV-2 nsp12, nsp7, and nsp8 proteins are co-expressed, typically using a baculovirus expression system in insect cells (e.g., Sf9).[1][15] The resulting complex is purified using a series of chromatography steps, such as Ni-NTA affinity chromatography and size-exclusion chromatography, to ensure homogeneity.[1]

  • Complex Assembly: The purified RdRp complex (nsp12/nsp7/nsp8) is incubated with a synthetic 50-base template-primer RNA duplex and the active this compound triphosphate (RTP) to allow for incorporation.[1][3]

  • Cryo-EM Grid Preparation: A small volume (e.g., 3 µL) of the assembled complex is applied to a glow-discharged cryo-EM grid. The grid is then blotted to remove excess sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Data Collection: The vitrified grids are imaged using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector. Automated data collection software is used to acquire thousands of micrograph movies.

  • Image Processing and 3D Reconstruction: The raw movies are subjected to motion correction and contrast transfer function (CTF) estimation. Particles are then automatically picked, extracted, and subjected to 2D and 3D classification to select for high-quality, homogeneous particles. The final set of particles is used for 3D reconstruction to generate the high-resolution density map.[14]

  • Model Building and Refinement: An atomic model is built into the cryo-EM density map using molecular modeling software and refined to optimize geometry and fit to the map.

CryoEM_Workflow cluster_biochem Biochemistry cluster_em Electron Microscopy cluster_compute Computation p1 Co-express nsp12, nsp7, nsp8 in insect cells p2 Purify RdRp complex via chromatography p1->p2 p3 Assemble complex with RNA template and RTP p2->p3 p4 Plunge-freeze sample on EM grid (Vitrification) p3->p4 p5 Collect micrograph movies on TEM p4->p5 p6 Image Processing: (Motion Correction, CTF, Particle Picking) p5->p6 p7 2D/3D Classification and 3D Reconstruction p6->p7 p8 Atomic Model Building and Refinement p7->p8

References

The Pharmacokinetic and Pharmacodynamic Profile of Remdesivir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment to receive FDA approval for COVID-19.[1][2] It is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1] Its efficacy is rooted in its ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous RNA viruses.[3][4] This guide provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The clinical efficacy of this compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. As a prodrug, it is designed to ensure the efficient intracellular delivery of its pharmacologically active metabolite.[5]

Absorption and Distribution

This compound is administered intravenously, ensuring 100% bioavailability.[6] Following a 30-minute intravenous infusion, maximal plasma concentrations (Tmax) are achieved within 0.67-0.68 hours.[1] The drug is moderately bound to human plasma proteins, with a binding percentage between 88% and 93.6%.[1][6] In contrast, its primary metabolites, GS-441524 and GS-704277, exhibit minimal plasma protein binding at 2% and 1%, respectively.[1][6] In non-human primates, this compound has been shown to distribute to tissues including the testes, epididymis, eyes, and brain within four hours of administration.[1]

Metabolism

This compound undergoes extensive intracellular metabolism to be converted into its active form, the nucleoside triphosphate GS-443902.[5][6] This multi-step process is crucial for its antiviral activity.

  • Initial Hydrolysis: Upon entering the cell, this compound (GS-5734) is hydrolyzed by cellular enzymes, primarily carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A, to form the intermediate alanine metabolite, GS-704277.[1][6][7]

  • Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside monophosphate.[5][7]

  • Phosphorylation: This monophosphate intermediate is subsequently phosphorylated by cellular kinases to produce the active triphosphate metabolite, GS-443902 (RDV-TP).[1][7]

  • Dephosphorylation Pathway: The nucleoside monophosphate can also be dephosphorylated, resulting in the formation of the nucleoside metabolite GS-441524, which is not efficiently re-phosphorylated.[8] GS-441524 is the major metabolite detected in plasma.[9]

Remdesivir_Metabolism cluster_cell RDV This compound (GS-5734) (Prodrug) RDV_in This compound RDV->RDV_in Cellular Uptake GS704277 GS-704277 (Alanine Metabolite) MP Nucleoside Monophosphate (GS-441524-MP) GS704277->MP TP GS-443902 (RDV-TP) (Active Triphosphate) MP->TP Cellular Kinases GS441524 GS-441524 (Nucleoside Metabolite) MP->GS441524 Dephosphorylation GS441524_out GS-441524 (in Plasma) GS441524->GS441524_out Efflux Extracellular Extracellular Space Intracellular Intracellular Space RDV_in->GS704277 Carboxylesterase 1 Cathepsin A

Caption: Intracellular metabolic activation pathway of this compound.
Excretion

This compound and its metabolites are eliminated from the body primarily through renal and fecal routes. Approximately 74% of a dose is recovered in the urine, while 18% is found in the feces.[1][5] The majority of the substance excreted in urine is the metabolite GS-441524 (49% of the dose), with about 10% being unchanged this compound.[1] The elimination of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR), and accumulation can occur in patients with reduced renal function.[10][11]

Pharmacokinetic Data Summary

The pharmacokinetic parameters of this compound and its primary metabolites exhibit significant differences, particularly in their half-lives, which has implications for dosing schedules. The long intracellular half-life of the active triphosphate metabolite (GS-443902) supports a once-daily dosing regimen.[5][8]

ParameterThis compound (GS-5734)GS-441524 (Nucleoside Metabolite)GS-704277 (Alanine Metabolite)GS-443902 (Active Triphosphate)
Half-life (t½) ~1 hour[1][5]~27 hours[1][5]~1.3 hours[1][5]~20 hours (in humans)[1]
Tmax 0.67–0.68 hours[1]1.51–2.00 hours[1]0.75 hours[1]-
Cmax 2229 (19.2% CV) ng/mL[1]145 (19.3% CV) ng/mL[1]246 (33.9% CV) ng/mL[1]-
AUCτ 1585 (16.6% CV) ngh/mL[1]2229 (18.4% CV) ngh/mL[1]462 (31.4% CV) ng*h/mL[1]-
Plasma Protein Binding 88–93.6%[1][6]2%[1][6]1%[1][6]-

Data are presented for repeated dosing where specified. CV denotes the coefficient of variation.

Pharmacodynamic Profile

The pharmacodynamics of this compound are defined by its potent antiviral activity, which stems from the targeted inhibition of viral replication.

Mechanism of Action

This compound's antiviral effect is mediated by its active triphosphate metabolite, GS-443902.[6][12] This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[3][4]

  • Structural Mimicry: GS-443902 is a structural analog of adenosine triphosphate (ATP), one of the natural building blocks for RNA synthesis.[1][12]

  • Competitive Inhibition: Due to this resemblance, GS-443902 competes with endogenous ATP for incorporation into the newly forming viral RNA strand by the RdRp enzyme.[1][12]

  • Delayed Chain Termination: Once incorporated into the viral RNA, GS-443902 causes a steric hindrance that disrupts the translocation of the RdRp enzyme, halting further elongation of the RNA chain after the addition of a few more nucleotides.[12][13] This process is known as delayed chain termination.[13]

  • Inhibition of Replication: The premature termination of RNA synthesis effectively stops the virus from replicating its genome, thereby preventing the production of new viral particles.[3][12]

A key aspect of this compound's safety profile is its high selectivity for the viral RdRp over human DNA and RNA polymerases, which minimizes off-target effects.[1]

Remdesivir_MoA cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA RNA Synthesis ATP Natural ATP ATP->RdRp Incorporation RDV_TP This compound Triphosphate (GS-443902) RDV_TP->RdRp Competitive Incorporation Termination Delayed Chain Termination Nascent_RNA->Termination Halts Elongation

Caption: Mechanism of action of this compound via RdRp inhibition.
Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA viruses, including members of the Coronaviridae, Filoviridae, Paramyxoviridae, and Pneumoviridae families.[1][4] Its potency against SARS-CoV-2 has been established in various cell culture systems.

Pharmacodynamic Data Summary

The in vitro efficacy of this compound is quantified by its half-maximal effective concentration (EC50), which varies depending on the cell line used. This variability is often attributed to differences in the cells' capacity to metabolize this compound into its active form.[14]

VirusCell LineEC50Reference
SARS-CoV-2 Primary Human Airway Epithelial (HAE) Cells9.9 nM (0.0099 µM)[6][8]
SARS-CoV-2 Calu-3 (Human Lung Cells)280 nM (0.28 µM)[6]
SARS-CoV-2 Vero E6 (Monkey Kidney Cells)770 nM (0.77 µM)[8][15]
SARS-CoV Human Airway Epithelial (HAE) Cells69 nM (0.069 µM)[15]
MERS-CoV Human Airway Epithelial (HAE) Cells74 nM (0.074 µM)[15]

Key Experimental Protocols

The characterization of this compound's pharmacokinetic and pharmacodynamic profile relies on standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Clinical Studies
  • Study Design: Phase I studies are typically randomized, placebo-controlled, and involve single-ascending dose (SAD) or multiple-ascending dose (MAD) cohorts in healthy volunteers.[8] Doses ranging from 3 mg to 225 mg have been evaluated.[8]

  • Drug Administration: this compound is administered as an intravenous infusion, typically over 30 minutes to 2 hours.[8]

  • Sample Collection: Serial blood samples are collected at predefined time points before and after dosing (e.g., over 144 hours) to measure plasma concentrations of this compound and its metabolites.[8] Urine samples are also collected over specific intervals (e.g., 0-48 hours) to assess renal excretion.[8] For intracellular concentration analysis, peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[8]

  • Bioanalytical Method: Plasma and urine concentrations of this compound and its metabolites (GS-441524, GS-704277) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] This technique offers high sensitivity and specificity, with lower limits of quantification typically in the low ng/mL range.[10]

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Culture: A suitable host cell line, such as Vero E6 cells, is seeded in multi-well plates and grown to confluence.[16][17]

  • Virus Inoculation: The cell monolayers are infected with a known titer of SARS-CoV-2 (e.g., 50 plaque-forming units per well) and incubated for a short period (e.g., 1 hour) to allow for viral attachment and entry.[16]

  • Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) mixed with serial dilutions of this compound.[17]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72 hours) at 37°C with 5% CO2.[17]

  • Quantification: After incubation, the cells are fixed and stained (e.g., with Coomassie Blue or crystal violet).[18] The viral plaques (zones of cell death) are counted.

  • EC50 Calculation: The concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control is calculated to determine the EC50 value.[16]

Experimental_Workflow A 1. Seed Vero E6 cells in 12-well plates B 2. Inoculate cells with SARS-CoV-2 (50 PFU/well) A->B C 3. Incubate for 1 hour (Viral Adsorption) B->C D 4. Remove inoculum C->D E 5. Add semi-solid overlay containing serial dilutions of this compound D->E F 6. Incubate for 72 hours at 37°C E->F G 7. Fix and stain cells F->G H 8. Count viral plaques G->H I 9. Calculate EC50 value H->I

Caption: Workflow for an in vitro plaque reduction assay.

References

initial preclinical studies of remdesivir for coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Preclinical Studies of Remdesivir for Coronaviruses

Introduction

This compound (GS-5734) is a monophosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[1][2] Originally developed by Gilead Sciences for the treatment of Hepatitis C and subsequently investigated for Ebola virus disease, its broad-spectrum antiviral activity made it a prime candidate for evaluation against coronaviruses.[3][4] Preclinical research, encompassing both in vitro and in vivo animal models, demonstrated its potent inhibitory effects against a range of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and later, SARS-CoV-2.[5][6] These foundational studies were critical in establishing the scientific rationale for its advancement into clinical trials for COVID-19. This document provides a detailed technical overview of the core preclinical data, experimental methodologies, and the mechanistic action of this compound against coronaviruses.

Mechanism of Action

This compound is a direct-acting antiviral agent that functions as a delayed chain terminator of viral RNA synthesis.[3] As a prodrug, it is designed to efficiently penetrate host cells before being converted into its pharmacologically active form.

  • Cellular Uptake and Activation: this compound diffuses into the host cell.[3] Intracellularly, it undergoes metabolic activation, a process initiated by esterases (like CES1 and CTSA) and a phosphoamidase (HINT1), to form its nucleoside monophosphate intermediate.[1] This intermediate is then further phosphorylated by host cell kinases to yield the active adenosine triphosphate analogue, this compound triphosphate (RDV-TP or GS-443902).[1][7][8]

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): The viral RNA-dependent RNA polymerase (RdRp) is the enzyme essential for replicating the coronavirus's RNA genome.[9] The active RDV-TP mimics the natural adenosine triphosphate (ATP) substrate and is incorporated into the nascent viral RNA strand by the RdRp.[3][9]

  • Delayed Chain Termination: Unlike many nucleoside analogues that cause immediate chain termination, this compound's unique structure allows for the addition of a few more nucleotides after its incorporation.[3] However, it ultimately halts RNA synthesis, a mechanism known as "delayed chain termination."[3][7] This process effectively prevents the successful replication of the viral genome. The drug also largely evades the proofreading mechanism of the viral exoribonuclease (ExoN), which would otherwise remove the incorrect nucleotide.[3]

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication RDV This compound (Prodrug) RDV_MP This compound Monophosphate (Intermediate) RDV->RDV_MP Esterases, Phosphoamidase RDV_TP This compound Triphosphate (Active Form, RDV-TP) RDV_MP->RDV_TP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RDV_TP->RdRp Competes with ATP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Termination Delayed Chain Termination RdRp->Termination Incorporates RDV-TP into Nascent RNA RNA_template Viral RNA Template RNA_template->RdRp

Intracellular activation and mechanism of action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound was quantified through various in vitro and in vivo studies. The data consistently demonstrated potent activity across multiple coronaviruses.

Table 1: In Vitro Antiviral Activity of this compound
CoronavirusCell LineAssay EndpointValue (µM)Reference
SARS-CoV-2Vero E6EC500.77[10]
SARS-CoV-2Vero E6EC901.76[7][10]
MERS-CoV-IC500.34[7]
Multiple CoVsHuman Airway Epithelial CellsEC50Sub-micromolar[2]

EC50/IC50: Half-maximal effective/inhibitory concentration.

Table 2: Summary of In Vivo Efficacy in Rhesus Macaque Models
CoronavirusAnimal ModelTreatment TimingKey OutcomesReference
SARS-CoV-2Rhesus MacaqueTherapeutic (12h post-infection)Reduced clinical signs, reduced pulmonary infiltrates, significantly lower viral loads in lungs and bronchoalveolar lavages.[11][12][13]
MERS-CoVRhesus MacaqueProphylactic (24h pre-infection)Prevented signs of respiratory disease, significantly lower lung viral replication, no lung damage.[14]
MERS-CoVRhesus MacaqueTherapeutic (12h post-infection)Less severe disease, lower lung viral loads, and reduced lung damage compared to controls.[14]

Experimental Protocols

Detailed methodologies were crucial for the validation of this compound's preclinical efficacy.

In Vitro Antiviral Assay Protocol (SARS-CoV-2)

This protocol outlines a typical method used to determine the effective concentration of this compound against SARS-CoV-2 in a cell culture model.

  • Cell Culture: Vero E6 cells (an African green monkey kidney epithelial cell line) were cultured in appropriate media and seeded into multi-well plates.

  • Drug Preparation and Treatment: this compound was serially diluted to a range of concentrations. The cell culture medium was removed, and the cells were pre-treated with the this compound dilutions for approximately one hour.[3]

  • Viral Infection: A clinical isolate of SARS-CoV-2 was added to the wells at a specific multiplicity of infection (MOI), often around 0.05, and allowed to adsorb for about two hours.[3]

  • Incubation: The virus-drug mixture was removed, and fresh medium containing the corresponding drug concentration was added. The plates were then incubated for 24-48 hours.

  • Quantification of Viral Replication: The level of viral RNA in the cell supernatant was quantified using quantitative real-time reverse transcription PCR (qRT-PCR) to determine the viral copy number.[7]

  • Data Analysis: The percentage of viral inhibition was calculated relative to untreated, virus-infected control wells. The EC50 and EC90 values were then determined using dose-response curve analysis.

In_Vitro_Workflow A 1. Seed Vero E6 Cells in Multi-well Plates B 2. Pre-treat Cells with Serial Dilutions of this compound A->B C 3. Infect Cells with SARS-CoV-2 (MOI ~0.05) B->C D 4. Incubate for 24-48 Hours C->D E 5. Harvest Supernatant and Extract Viral RNA D->E F 6. Quantify Viral RNA using qRT-PCR E->F G 7. Calculate EC50/EC90 Values F->G

Workflow for a typical in vitro antiviral activity assay.
In Vivo Rhesus Macaque Study Protocol (SARS-CoV-2)

Animal models were essential for evaluating the therapeutic potential of this compound in a living organism, providing data on clinical outcomes and viral pathogenesis.

  • Animal Model: Twelve adult rhesus macaques were used for the study.[13]

  • Virus Challenge: All animals were infected with SARS-CoV-2 via a combination of intratracheal and intranasal routes.

  • Group Allocation: The animals were divided into two groups of six: a treatment group and a vehicle-treated control group.[13]

  • Treatment Regimen: Therapeutic treatment began 12 hours post-infection, close to the expected peak of virus replication. The treatment group received an intravenous (IV) loading dose of this compound, followed by a daily IV maintenance dose for a total of seven days.[13] The control group received a vehicle solution on the same schedule.

  • Monitoring and Sample Collection: Animals were monitored daily for clinical signs of disease (e.g., respiration, appetite). Radiographs were taken to assess lung health and the presence of pulmonary infiltrates.[12] Bronchoalveolar lavages (BAL) were performed at set time points to measure viral loads in the lower respiratory tract.[11][12]

  • Necropsy and Histopathology: At the end of the study (day 7), animals were euthanized, and lung tissues were collected. Viral loads in the lung tissue were quantified, and histopathological analysis was performed to assess the extent of lung damage.[11][12]

Preclinical_Progression cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials A Test against various Coronaviruses (SARS, MERS) B Determine EC50 values in cell lines (e.g., Vero E6) A->B C Mouse Models (SARS-CoV, MERS-CoV) B->C Promising results lead to D Non-Human Primate Models (Rhesus Macaques) C->D Confirm efficacy E Human Clinical Trials (e.g., for COVID-19) D->E Positive safety and efficacy data supports

Logical progression of this compound's preclinical evaluation.

Conclusion

The initial preclinical studies of this compound provided a robust and compelling foundation for its evaluation as a therapeutic agent against pathogenic coronaviruses. In vitro experiments consistently demonstrated its ability to potently inhibit viral replication at sub-micromolar concentrations.[2] These findings were successfully translated into in vivo animal models, most notably in rhesus macaques, where both prophylactic and early therapeutic administration of this compound led to significant reductions in viral load, mitigation of clinical disease, and prevention of severe lung damage.[11][12][14] The combined data on its mechanism of action, quantitative efficacy, and positive outcomes in animal studies established this compound as a leading candidate for clinical investigation during the COVID-19 pandemic.

References

Methodological & Application

Application Notes: Remdesivir Antiviral Assay in Vero E6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral medication that has demonstrated efficacy against a range of viruses, including coronaviruses like SARS-CoV-2.[1] It is a phosphoramidate prodrug of a nucleoside analog that functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral genome replication.[1] The prodrug enters host cells where it is metabolized into its active nucleoside triphosphate form (GS-443902).[2][3] This active metabolite then competes with endogenous adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains, leading to delayed chain termination and the cessation of viral replication.[2][4]

Vero E6 cells, derived from the kidney of an African green monkey, are a widely used and established cell line for the isolation and propagation of various viruses, including SARS-CoV-2.[5][6] They are frequently employed in antiviral screening assays due to their high susceptibility to viral infection and the clear cytopathic effects (CPE) they exhibit. This document provides detailed protocols for assessing the antiviral activity of this compound against SARS-CoV-2 in Vero E6 cells.

Mechanism of Action of this compound

This compound's antiviral activity is initiated upon its entry into the host cell. It undergoes a series of metabolic steps, first being converted to its nucleoside monophosphate intermediate, GS-441524, and ultimately to the active nucleoside triphosphate (NTP) analog.[4][7] This active form is then utilized by the viral RdRp, incorporated into the growing RNA strand, and subsequently halts the replication process.

Remdesivir_Mechanism cluster_cell Host Cell RDV This compound (Prodrug) GS-5734 NMP GS-441524 (Nucleoside Monophosphate) RDV->NMP Metabolism (Esterases, etc.) NTP Active Metabolite (Nucleoside Triphosphate) NMP->NTP Phosphorylation (Kinases) RdRp Viral RNA-dependent RNA Polymerase (RdRp) NTP->RdRp Competes with ATP RNA Viral RNA Replication RdRp->RNA Incorporation Blocked Replication Terminated RNA->Blocked RDV_out This compound (Extracellular) RDV_out->RDV Cellular Uptake

Caption: Metabolic activation of this compound and inhibition of viral RdRp.

Quantitative Data Summary: this compound Efficacy in Vero E6 Cells

The efficacy of an antiviral compound is typically determined by its 50% effective concentration (EC50), the concentration at which it inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC50), where it causes a 50% reduction in cell viability. The ratio of these values (CC50/EC50) provides the Selectivity Index (SI), a measure of the compound's therapeutic window. It is important to note that the reported potency of this compound in Vero E6 cells can vary between studies, a phenomenon attributed to the cells' limited capacity to metabolize the prodrug into its active form compared to human lung cells.[8][9][10]

ParameterReported Value (µM)Method of DeterminationSource(s)
EC50 0.77 - 23.2Varies (Genome copy number, TCID50, CPE)[8]
1.65Infectious viral titer, qRT-PCR[8][9]
1.6Cytopathic Effect (CPE)-based assay[11]
0.22 - 0.32Not specified[12]
2.0Cytopathic Effect (CPE)-based assay[10]
6.2Colorimetric cell viability assay[6]
CC50 > 100Not specified[10][12]
SI > 50Calculated (CC50/EC50)[10]
312.5 - 454.5Calculated (CC50/EC50)[12]

Experimental Protocols

All experiments involving infectious SARS-CoV-2 must be performed in a biosafety level 3 (BSL-3) facility following institutional safety guidelines.[10][11]

Required Materials
  • Cells and Virus: Vero E6 cells (ATCC® CRL-1586™), SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate).

  • Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Trypsin-EDTA, this compound (dissolved in appropriate solvent, e.g., DMSO).

  • Assay Kits: Cell viability reagent such as MTS (e.g., CellTiter 96® AQueous One Solution) or MTT.[10][11]

  • Labware: 96-well and 48-well cell culture plates, sterile serological pipettes, and filter tips.

  • Equipment: Class II biological safety cabinet, CO2 incubator (37°C, 5% CO2), microplate reader, inverted microscope.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to Vero E6 cells.

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS.[11][13] Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM with 2% FBS. Include a "no-drug" vehicle control (e.g., DMSO diluted to the highest concentration used).

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.[13]

  • Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. After incubation (typically 1-4 hours), measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[11]

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: Antiviral Efficacy Assay (EC50 Determination by CPE Reduction)

This protocol measures the ability of this compound to protect cells from virus-induced death.

  • Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[10][11]

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS as described in the cytotoxicity protocol.

  • Treatment and Infection: Remove the growth medium. Add 50 µL of the drug dilutions to the cells. Subsequently, add 50 µL of SARS-CoV-2 diluted in medium to achieve a multiplicity of infection (MOI) of 0.05 or 0.1.[10][11] Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2 to allow for the development of cytopathic effects.[10][11]

  • Viability Measurement: Assess cell viability using an MTS or similar assay, as described above.

  • Data Analysis: Calculate the percentage of virus inhibition for each concentration. Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Plot the percent inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.

Protocol 3: Viral Load Quantification (Plaque Assay)

This assay quantifies the amount of infectious virus released from treated cells, providing a direct measure of antiviral activity.

  • Cell Seeding: Seed Vero E6 cells in 48-well plates at a density of 1-2 x 10⁵ cells per well and incubate overnight.[10][11]

  • Sample Collection: Collect the supernatants from the wells of the antiviral efficacy assay (Protocol 2) before adding the viability reagent.

  • Infection: Prepare 10-fold serial dilutions of the collected supernatants. Remove the medium from the 48-well plates and infect the cells with 100 µL of each dilution for 1 hour at 37°C, allowing the virus to adsorb.[10][11]

  • Agarose Overlay: After adsorption, gently remove the inoculum and wash the cells with PBS. Overlay the cells with DMEM containing 2% FBS and 0.75-0.8% low-melting-point agarose.[10][11]

  • Incubation: Let the overlay solidify at room temperature, then incubate the plates at 37°C with 5% CO2 for 72 hours.[10]

  • Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with 0.05% crystal violet solution.[10] Wash the plates, allow them to dry, and count the plaques. Calculate the viral titer as Plaque-Forming Units per mL (PFU/mL).

Experimental Workflow

The overall process involves parallel cytotoxicity and antiviral assays to determine the compound's safety and efficacy, followed by data analysis to establish the therapeutic window.

Workflow cluster_assays cluster_analysis Data Analysis Start Start: Vero E6 Cell Culture Seed Seed Cells in 96-Well Plates Start->Seed Prep_Drug Prepare this compound Serial Dilutions Seed->Prep_Drug Assay_CC50 Protocol 1: Cytotoxicity Assay (Cells + Drug) Prep_Drug->Assay_CC50 Assay_EC50 Protocol 2: Antiviral Assay (Cells + Drug + Virus) Prep_Drug->Assay_EC50 Incubate Incubate for 48-72 hours Assay_CC50->Incubate Assay_EC50->Incubate Measure Measure Cell Viability (MTS/MTT Assay) Incubate->Measure Calc_CC50 Calculate CC50 Measure->Calc_CC50 Calc_EC50 Calculate EC50 Measure->Calc_EC50 Calc_SI Determine Selectivity Index (SI = CC50 / EC50) Calc_CC50->Calc_SI Calc_EC50->Calc_SI End End: Report Results Calc_SI->End

Caption: Workflow for determining this compound's antiviral activity.

References

Application Notes and Protocols for the Use of Remdesivir in Primary Human Airway Epithelial Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated potent activity against a range of viruses, including coronaviruses such as SARS-CoV-2.[1][2] It is a nucleotide analogue prodrug that undergoes intracellular metabolism to its active triphosphate form, which then acts as a delayed chain terminator of the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[3][4][5][6] Primary human airway epithelial (HAE) cell cultures, particularly those grown at an air-liquid interface (ALI), represent a physiologically relevant in vitro model system for studying respiratory viral infections and evaluating antiviral therapeutics.[7] This document provides detailed application notes and protocols for the use of this compound in primary HAE cell cultures for antiviral testing.

Data Presentation

Antiviral Activity of this compound and Related Compounds against SARS-CoV-2 in Primary HAE Cell Cultures

The following table summarizes the 50% effective concentration (EC50) values for this compound and its parent nucleoside, GS-441524, against SARS-CoV-2 in primary HAE cell cultures. These values highlight the potent antiviral activity of this compound in a physiologically relevant cell model.

CompoundVirusCell Culture SystemEC50 (µM)Reference
This compound (RDV)SARS-CoV-2Primary Human Airway Epithelial (HAE) Cultures0.01[8][9]
This compound (RDV)SARS-CoV-2Primary Human Airway Epithelial (HAE) Cells0.0099 (9.9 nM)[10]
GS-441524SARS-CoV-2Human Tracheal Airway Epithelial Cells (HtAEC)~1.0 (Intermediate Potency)[11]
GS-621763 (Oral Prodrug of GS-441524)SARS-CoV-2Normal Human Bronchial Epithelial (NHBE) Cultures0.125[12]
This compound (RDV)SARS-CoV-2Normal Human Bronchial Epithelial (NHBE) Cultures0.0371[12]
GS-441524SARS-CoV-2Normal Human Bronchial Epithelial (NHBE) Cultures2.454[12]

Note: The potency of this compound can be significantly higher in primary HAE cultures compared to cell lines like Vero E6, which is attributed to the higher metabolic capacity of primary cells to convert the prodrug to its active form.[8][9]

Experimental Protocols

Culture of Primary Human Airway Epithelial Cells at Air-Liquid Interface (ALI)

This protocol describes the establishment of well-differentiated primary HAE cell cultures at an ALI, which recapitulates the morphology and physiology of the human conducting airway.[7]

Materials:

  • Primary human bronchial or tracheal epithelial cells

  • Cell culture inserts (e.g., Transwell®)

  • ALI culture medium

  • Cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Expand primary HAE cells in an appropriate expansion medium.

  • Seed the expanded cells onto the apical surface of permeable cell culture inserts.

  • Culture the cells submerged in medium until they form a confluent monolayer.

  • Once confluent, remove the apical medium to establish the air-liquid interface.

  • Continue to feed the cells from the basolateral side with ALI differentiation medium.

  • Allow the cells to differentiate for at least 3-4 weeks. Successful differentiation is characterized by the presence of ciliated and mucus-producing cells.

Antiviral Assay for this compound in SARS-CoV-2 Infected HAE Cultures

This protocol details the procedure for evaluating the antiviral efficacy of this compound in SARS-CoV-2 infected, well-differentiated HAE cultures.

Materials:

  • Well-differentiated primary HAE cultures at ALI

  • SARS-CoV-2 viral stock

  • This compound (and other test compounds)

  • Basal medium for drug dilution

  • Personal Protective Equipment (PPE) for BSL-3 containment

  • Reagents for RNA extraction and RT-qPCR

Protocol:

  • Pre-treatment (Optional but Recommended): Two hours prior to infection, add this compound or other test compounds diluted in the basal medium to the basolateral compartment of the HAE cultures.[11][13][14]

  • Infection: Infect the cultures by adding SARS-CoV-2 diluted in a small volume of medium to the apical surface of the cells. A typical multiplicity of infection (MOI) can range from 0.01 to 0.1.[15]

  • Incubation: Incubate the infected cultures at 37°C with 5% CO2.[13][14]

  • Treatment Continuation: Maintain the treatment by replacing the basolateral medium with fresh medium containing the desired concentration of this compound every 2-3 days for the duration of the experiment (e.g., up to 10 days).[11][13][14]

  • Sample Collection (Apical Wash): At various time points post-infection (e.g., daily or every other day), collect samples from the apical surface by adding a small volume of medium, incubating for a short period, and then collecting the wash.

  • Endpoint Analysis (Viral Load Quantification):

    • Extract viral RNA from the collected apical washes.

    • Quantify the viral RNA levels using reverse-transcription quantitative PCR (RT-qPCR) targeting a specific viral gene (e.g., the N gene).[8]

    • The reduction in viral RNA in this compound-treated cultures compared to vehicle-treated controls is a measure of the drug's antiviral activity.

Visualizations

Mechanism of Action of this compound

Remdesivir_Mechanism cluster_cell Human Airway Epithelial Cell Remdesivir_ext This compound (Prodrug) Remdesivir_int This compound Remdesivir_ext->Remdesivir_int Cellular Uptake Alanine_metabolite Alanine Metabolite (GS-704277) Remdesivir_int->Alanine_metabolite Esterases Monophosphate This compound Monophosphate Alanine_metabolite->Monophosphate Phosphoramidase Triphosphate This compound Triphosphate (Active Form, RDV-TP) Monophosphate->Triphosphate Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Triphosphate->RdRp Incorporation into growing RNA chain Viral_RNA Nascent Viral RNA RdRp->Viral_RNA Termination Delayed Chain Termination RdRp->Termination Inhibition of RNA synthesis

Caption: Intracellular activation and mechanism of action of this compound in inhibiting viral RNA synthesis.

Experimental Workflow for Antiviral Testing in HAE Cultures

Experimental_Workflow start Start: Differentiated Primary HAE Cultures (ALI) pretreatment Pre-treatment with this compound (Basolateral Side, 2h) start->pretreatment infection Apical Infection with SARS-CoV-2 pretreatment->infection incubation Incubation (37°C, 5% CO2) with continued basolateral treatment infection->incubation collection Apical Wash Collection (Multiple Time Points) incubation->collection analysis Viral Load Quantification (RT-qPCR) collection->analysis results Results: Determination of Antiviral Efficacy (e.g., EC50) analysis->results

Caption: Workflow for assessing the antiviral activity of this compound in primary HAE cell cultures.

Discussion and Conclusion

The use of primary HAE cell cultures provides a robust and physiologically relevant platform for evaluating the efficacy of antiviral compounds like this compound.[11] Studies have consistently shown that this compound potently inhibits SARS-CoV-2 replication in these models, with EC50 values in the low nanomolar to low micromolar range.[8][9][10] The detailed protocols provided herein offer a standardized approach for researchers to conduct these experiments. The mechanism of action, involving the delayed termination of viral RNA synthesis, underscores the targeted nature of this antiviral agent.[3][4][6] Importantly, this compound has been shown to be effective across multiple susceptible cell types within the airway epithelium, including the predominantly infected ciliated cells.[16][17][18] These methodologies and data are crucial for the continued development and evaluation of antiviral strategies against respiratory pathogens.

References

Application Notes and Protocols for Remdesivir Efficacy Studies in Hamster Models of SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Syrian hamster (Mesocricetus auratus) has emerged as a robust and reliable small animal model for studying SARS-CoV-2 infection and evaluating the efficacy of antiviral therapeutics.[1][2] The model recapitulates key features of mild-to-moderate human COVID-19, including viral replication in the respiratory tract, lung pathology, and clinical signs such as weight loss.[1][3] This document provides detailed application notes and protocols for conducting efficacy studies of remdesivir and its metabolites in the Syrian hamster model of SARS-CoV-2 infection, based on findings from multiple research studies.

This compound is a nucleoside analog prodrug with broad-spectrum antiviral activity.[1] While it has shown efficacy in some clinical settings, studies in the hamster model have revealed that its parent nucleoside, GS-441524, demonstrates more potent antiviral effects.[4][5] Combination therapies, such as this compound with corticosteroids like methylprednisolone, or GS-441524 with other antivirals like favipiravir, have also been explored to enhance therapeutic outcomes by targeting both viral replication and inflammation.[4][6]

These notes are intended to provide researchers with the necessary information to design and execute well-controlled experiments to assess the in vivo efficacy of this compound and related compounds against SARS-CoV-2.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from key studies on the efficacy of this compound and its metabolites in the Syrian hamster model of SARS-CoV-2 infection.

Table 1: Efficacy of this compound and its Metabolite GS-441524 Monotherapy

TreatmentDoseRouteTiming of AdministrationTissueViral Load Reduction (log10 PFU/g or copies/µg RNA) vs. ControlReference
This compound15 mg/kg/dayIntraperitoneal (IP)Days 2 and 3 post-infectionLungNot statistically significant[6]
GS-44152450 mg/kg, BIDOral gavageDay 0-3 post-infectionLung0.5 log10 infectious virus reduction[7]
GS-44152425 mg/kg, BIDSubcutaneous (SC)Prophylactic (Days -1 to 3)LungSignificant reduction (specific log reduction not stated)[4]
GS-44152425 mg/kg, BIDSubcutaneous (SC)Therapeutic (Days 1 to 3)LungSignificant reduction (specific log reduction not stated)[4]

Table 2: Efficacy of Combination Therapies

TreatmentDoseRouteTiming of AdministrationTissueViral Load Reduction (log10 PFU/g or copies/µg RNA) vs. ControlReference
This compound + MethylprednisoloneR: 15 mg/kg, IP; M: 10 mg/kg, IMDays 2 and 3 (R); Day 2 (M)LungSignificant reduction in viral protein expression and viral loads[6]
GS-441524 + FavipiravirG: 25 mg/kg, SC; F: 300 mg/kg, OralProphylactic (Days -1 to 3)LungMore efficient reduction than either drug alone[4]
GS-441524 + FavipiravirG: 25 mg/kg, SC; F: 300 mg/kg, OralTherapeutic (Days 1 to 3)LungMore efficient reduction than either drug alone[4]
GS-441524 + MolnupiravirG: 50 mg/kg, BID, Oral; M: 150 mg/kg, BID, OralDay 0-3 post-infectionLung4.0 log10 infectious virus reduction (undetectable in 7/10 hamsters)[7]
Favipiravir + this compoundF: 150 mg/kg, BID, IP; R: 15 mg/kg, OD, IPDay -1 to 3 post-infectionLungSignificant reduction in viral RNA and antigen expression[8]

Experimental Protocols

SARS-CoV-2 Virus Propagation and Tittering
  • Cell Line: Vero E6 cells are commonly used for the propagation and tittering of SARS-CoV-2.

  • Virus Strain: A well-characterized SARS-CoV-2 isolate should be used (e.g., a specific variant of concern).

  • Propagation:

    • Infect a confluent monolayer of Vero E6 cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

    • Incubate at 37°C, 5% CO2.

    • Monitor for cytopathic effect (CPE).

    • When extensive CPE is observed, harvest the cell culture supernatant.

    • Centrifuge to remove cell debris.

    • Aliquot the virus stock and store at -80°C.

  • Tittering (Plaque Assay):

    • Prepare 10-fold serial dilutions of the virus stock.

    • Infect confluent monolayers of Vero E6 cells in 6-well plates with the dilutions.

    • After an adsorption period, overlay the cells with a medium containing agarose.

    • Incubate until plaques are visible.

    • Fix the cells and stain with crystal violet to visualize and count the plaques.

    • Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).

Syrian Hamster Model of SARS-CoV-2 Infection
  • Animals: 4-6 week old male or female Syrian hamsters.

  • Acclimatization: Acclimatize animals to the facility for at least 7 days before the experiment.

  • Infection Procedure:

    • Anesthetize the hamsters (e.g., with ketamine and xylazine).

    • Inoculate intranasally with a defined dose of SARS-CoV-2 (e.g., 10^5 PFU) in a small volume (e.g., 50-100 µL).[6][9]

    • Monitor the animals daily for clinical signs, including weight loss and general health.

Drug Preparation and Administration
  • This compound:

    • Preparation: Prepare as a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) and further dilute with a vehicle such as 12% sulfobutylether-β-cyclodextrin for intraperitoneal injection.

    • Administration: Administer via intraperitoneal (IP) injection.[6]

  • GS-441524:

    • Preparation: Formulate for subcutaneous or oral administration.

    • Administration: Administer via subcutaneous (SC) injection or oral gavage.[4][7]

  • Methylprednisolone:

    • Preparation: Prepare for intraperitoneal or intramuscular injection.

    • Administration: Administer via intraperitoneal (IP) or intramuscular (IM) injection.[6]

  • Favipiravir:

    • Preparation: Formulate for oral or intraperitoneal administration.

    • Administration: Administer via oral gavage or intraperitoneal (IP) injection.[4][8]

Sample Collection and Processing
  • Timing: Euthanize hamsters at predetermined time points post-infection (e.g., day 4).

  • Tissues:

    • Lungs: Harvest the lungs for virological and pathological analysis. Homogenize a portion of the lung tissue for viral load quantification. Fix the remaining lung tissue in 10% neutral-buffered formalin for histopathology.

    • Nasal Turbinates: Harvest the nasal turbinates for viral load quantification.

  • Swabs: Collect oral or throat swabs at various time points to assess viral shedding.

Analysis of Viral Load and Pathology
  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract viral RNA from tissue homogenates or swabs.

    • Perform one-step qRT-PCR targeting a specific SARS-CoV-2 gene (e.g., the N gene).

    • Quantify the viral RNA copies relative to a standard curve.

  • Plaque Assay:

    • Perform a plaque assay on tissue homogenates to determine the infectious virus titer (PFU/g of tissue).

  • Histopathology:

    • Process formalin-fixed tissues, embed in paraffin, and section.

    • Stain sections with hematoxylin and eosin (H&E).

    • A blinded pathologist should score the lung sections for inflammation, tissue damage, and other pathological changes.[10]

  • Immunohistochemistry (IHC):

    • Use specific antibodies to detect viral antigens (e.g., SARS-CoV-2 N protein) in tissue sections.

Mandatory Visualizations

Remdesivir_Mechanism_of_Action cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Remdesivir_prodrug This compound (Prodrug) Metabolism1 Esterases Remdesivir_prodrug->Metabolism1 Enters cell GS441524 GS-441524 (Nucleoside Analog) Metabolism1->GS441524 Phosphorylation Kinases GS441524->Phosphorylation Remdesivir_TP This compound Triphosphate (Active Form) Phosphorylation->Remdesivir_TP RdRp RNA-dependent RNA polymerase (RdRp) Remdesivir_TP->RdRp Competes with ATP Viral_RNA Viral RNA Template Viral_RNA->RdRp Replication RNA Replication RdRp->Replication Chain_Termination Delayed Chain Termination Replication->Chain_Termination

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_infection_treatment Infection and Treatment cluster_analysis Analysis Virus_Prep Virus Propagation & Tittering Infection Intranasal Infection with SARS-CoV-2 Virus_Prep->Infection Animal_Acclimatization Hamster Acclimatization Animal_Acclimatization->Infection Drug_Formulation Drug Formulation Treatment Drug Administration (Prophylactic or Therapeutic) Drug_Formulation->Treatment Infection->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia Viral_Load Viral Load Quantification (qRT-PCR, Plaque Assay) Euthanasia->Viral_Load Pathology Histopathology & IHC Euthanasia->Pathology

Caption: General experimental workflow for this compound efficacy studies in hamsters.

Logical_Relationship cluster_compounds Compounds cluster_models Models cluster_outcomes Efficacy Outcomes This compound This compound (Prodrug) In_Vitro In Vitro (Cell Culture) This compound->In_Vitro shows Hamster_Model In Vivo (Hamster Model) This compound->Hamster_Model shows GS441524 GS-441524 (Active Metabolite) GS441524->Hamster_Model shows High_Efficacy High Efficacy In_Vitro->High_Efficacy Hamster_Model->High_Efficacy Low_Efficacy Low/No Efficacy Hamster_Model->Low_Efficacy

Caption: Efficacy of this compound vs. GS-441524 in different models.

References

Application Notes and Protocols for In Vitro Synergy Testing of Remdesivir with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of viral pathogens with pandemic potential necessitates the development of effective antiviral therapies. While monotherapy can be effective, combination therapy offers several advantages, including the potential for synergistic effects, reduced drug dosages, and a lower likelihood of developing drug resistance. Remdesivir, a broad-spectrum antiviral agent, is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) and has been a key therapeutic agent in managing viral diseases such as COVID-19.[1][2] This document provides detailed protocols for testing the in vitro synergistic activity of this compound with other antiviral agents against relevant viruses, using SARS-CoV-2 as a primary example. The protocols described herein are based on established methodologies from peer-reviewed research.[1][3][4]

Key Experimental Protocols

Cell Lines and Virus Strains

Successful in vitro antiviral testing relies on the use of appropriate and susceptible cell lines and clinically relevant viral strains.

  • Cell Lines:

    • Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line that is highly susceptible to a wide range of viruses, including SARS-CoV-2, and is commonly used for viral propagation and cytopathic effect (CPE) assays.[3][5]

    • Calu-3 (ATCC HTB-55): A human lung adenocarcinoma epithelial cell line that provides a more physiologically relevant model for respiratory viruses.[3][6]

    • Primary Human Lung Cells: Offer the most physiologically relevant model but are more complex to culture and maintain.[6]

  • Viral Strains:

    • Clinically relevant isolates of the target virus should be used. For example, in the context of SARS-CoV-2, strains such as USA-WA1/2020 or contemporary variants of concern are appropriate.[3]

Antiviral Synergy Testing using a Checkerboard Assay

The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial or antiviral agents.[7][8] It involves a two-dimensional titration of both compounds, alone and in combination.

Materials:

  • Selected cell line (e.g., Vero E6 or Calu-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other antiviral agent(s) of interest

  • Target virus stock with a known titer

  • 384-well or 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar CPE quantification method

  • Luminometer or plate reader

Protocol:

  • Cell Seeding: Seed the selected cell line into 384-well or 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.

  • Drug Preparation and Dilution:

    • Prepare stock solutions of this compound and the other antiviral agent in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of each drug to create a dose-response matrix. For a 10x11 matrix, prepare ten concentrations of this compound and eleven concentrations of the other drug.[6]

  • Drug Addition: Add the diluted drugs to the cell plates. This will include wells with single drugs at various concentrations and wells with combinations of both drugs at different concentration ratios. Include a "cells only" control (no virus, no drug) and a "virus only" control (with virus, no drug).

  • Viral Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI), for example, an MOI of 0.05 for SARS-CoV-2 in Calu-3 cells.[5][6]

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO₂ to allow for the development of viral cytopathic effect.[3][6]

  • Quantification of Antiviral Activity:

    • Measure the viral cytopathic effect by quantifying cell viability. The CellTiter-Glo® assay, which measures ATP levels, is a common method.[3][5]

    • Read the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Data Analysis and Synergy Quantification

The interaction between this compound and the other antiviral can be classified as synergistic, additive, or antagonistic based on the analysis of the dose-response data.

  • Dose-Response Curves and EC₅₀ Determination: Plot the percentage of CPE inhibition against the drug concentration to generate dose-response curves for each drug alone and in combination. Calculate the 50% effective concentration (EC₅₀) for each condition. A significant shift in the EC₅₀ of this compound in the presence of the other drug suggests an interaction.[6]

  • Synergy Models:

    • Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is determined if the combination effect is greater than the expected additive effect. The Bliss synergy score can be calculated, with a score >10 often considered synergistic.[4][9]

    • Chou-Talalay Method (Combination Index - CI): This method provides a quantitative measure of the interaction. The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10] Software such as CompuSyn or SynergyFinder can be used for these calculations.[10][11]

Data Presentation

Quantitative data from synergy experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Synergy of this compound in Combination with Other Antivirals against SARS-CoV-2

CombinationCell LineAssay MethodEC₅₀ this compound Alone (µM)EC₅₀ this compound in Combination (µM)Fold Shift in EC₅₀Synergy Score (e.g., Bliss Score)Reference
This compound + VelpatasvirCalu-3CPE Assay~1.0~0.05 (with 10µM Velpatasvir)~20-[3][6]
This compound + ElbasvirCalu-3CPE Assay~1.0~0.05 (with 10µM Elbasvir)~20-[5]
This compound + Velpatasvir/SofosbuvirCalu-3CPE Assay~1.0~0.04~25-[6]
This compound + NirmatrelvirVero E6Viability Assay4.34 mg/L--32.6[4]
This compound + EIDD-1931 (Molnupiravir metabolite)Vero E6Viability Assay4.34 mg/L--29.25[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in Plate drug_prep 2. Prepare Drug Dilutions drug_addition 3. Add Drugs to Cells drug_prep->drug_addition viral_infection 4. Infect Cells with Virus drug_addition->viral_infection incubation 5. Incubate for 72-96h viral_infection->incubation cpe_quant 6. Quantify Cytopathic Effect incubation->cpe_quant data_analysis 7. Analyze for Synergy cpe_quant->data_analysis

Caption: Experimental workflow for in vitro antiviral synergy testing.

Signaling Pathways of Synergistic Action

1. This compound and HCV NS5A Inhibitors (e.g., Velpatasvir, Elbasvir)

The proposed mechanism of synergy involves the inhibition of the SARS-CoV-2 proofreading exonuclease (nsp14-ExoN) by the HCV NS5A inhibitors. This prevents the removal of this compound from the newly synthesized viral RNA chain, thereby enhancing its antiviral activity.[4][9]

G cluster_virus SARS-CoV-2 Replication viral_rna Viral RNA Template rdRp RNA-dependent RNA Polymerase (RdRp) viral_rna->rdRp template for new_rna Nascent Viral RNA rdRp->new_rna synthesizes exonuclease Proofreading Exonuclease (nsp14-ExoN) rdRp->exonuclease associated with exonuclease->new_rna excises incorporated This compound This compound This compound This compound->rdRp inhibits hcv_drug HCV NS5A Inhibitor hcv_drug->exonuclease inhibits

Caption: Proposed synergistic mechanism of this compound and HCV NS5A inhibitors.

2. This compound and Nirmatrelvir

A hypothesized synergistic mechanism is that nirmatrelvir, an inhibitor of the 3C-like protease (3CLpro or Mpro), prevents the cleavage and subsequent activation of the viral exonuclease nsp14.[3] This, in turn, protects the incorporated this compound from being excised from the viral RNA, thus potentiating its chain-terminating effect.

G cluster_virus SARS-CoV-2 Polyprotein Processing & Replication polyprotein Viral Polyprotein protease 3CL Protease (Mpro) polyprotein->protease cleaved by exonuclease Exonuclease (nsp14) protease->exonuclease activates new_rna Nascent Viral RNA exonuclease->new_rna excises incorporated This compound rdRp RNA-dependent RNA Polymerase (RdRp) rdRp->new_rna synthesizes This compound This compound This compound->rdRp inhibits nirmatrelvir Nirmatrelvir nirmatrelvir->protease inhibits

Caption: Hypothesized synergistic mechanism of this compound and Nirmatrelvir.

References

Application Notes and Protocols for Remdesivir Inhalation Formulations in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir, an antiviral prodrug, has been a key therapeutic agent in the management of COVID-19. While initially approved for intravenous administration, research into inhaled formulations aims to deliver the drug directly to the primary site of infection, the lungs, thereby maximizing local concentrations and minimizing systemic side effects.[1][2] This document provides detailed application notes and protocols for the preparation and administration of this compound in animal inhalation studies, based on findings from recent preclinical research. The focus is on dry powder and liposomal formulations, which have shown promise in animal models.

This compound Formulations for Inhalation

Two primary types of formulations have been investigated for the pulmonary delivery of this compound in animal models: dry powder inhalers (DPI) and liquid aerosol formulations, particularly liposomal preparations.

Dry Powder Inhalation (DPI) Formulations

Dry powder formulations of this compound have been developed using techniques such as Thin Film Freezing (TFF) and spray drying to produce particles suitable for deep lung delivery.[1][3][4] These formulations often incorporate excipients to improve aerosol performance and stability.

Key Characteristics:

  • Manufacturing: Thin Film Freezing (TFF) is a technique that produces brittle matrix nanostructured aggregates which shear into respirable, low-density microparticles upon aerosolization.[3] Spray drying is another common method used to produce inhalable microparticles.[4]

  • Excipients: Common excipients include Captisol® (a modified cyclodextrin), leucine, mannitol, and lactose.[1][3] Leucine, in particular, has been shown to enhance aerosolization properties.[3][4]

  • Particle Size: Formulations are designed to have a mass median aerodynamic diameter (MMAD) in the range of 1-5 µm, which is optimal for deposition in the lower respiratory tract.[3][4]

Liposomal Inhalation Formulations

Liposomal formulations encapsulate this compound, which can enhance its solubility, stability, and biocompatibility.[5][6] These formulations are typically delivered as an aerosolized suspension.

Key Characteristics:

  • Composition: Liposomes are typically composed of phospholipids.

  • Aerosolization: The liposomal suspension is aerosolized using a nebulizer for administration.

  • Improved Pharmacokinetics: Liposomal delivery can lead to higher concentrations and prolonged retention of the active metabolite of this compound in the lungs.[5]

Data Presentation: Formulation and Pharmacokinetics

The following tables summarize quantitative data from various preclinical studies on inhaled this compound formulations.

Table 1: Composition of Investigated Dry Powder this compound Formulations
Formulation IDThis compound (% w/w)Excipient (% w/w)Excipient TypeManufacturing ProcessReference
REM-CAP8020Captisol®Thin Film Freezing[1]
REM-LEU8020LeucineThin Film Freezing[1]
F108020Captisol®Thin Film Freezing[3]
F138020LeucineThin Film Freezing[3]
Combinational PowderVariableVariableLeucineSpray Drying[4]
Table 2: In Vitro Aerodynamic Performance of Inhaled this compound Formulations
Formulation TypeKey FindingsMass Median Aerodynamic Diameter (MMAD)Fine Particle Fraction (FPF <5 µm)Reference
TFF Dry PowderLeucine and Captisol® formulations showed high FPF and small MMAD.0.82 µmUp to 93.0%[3]
Liposomal AerosolGood pulmonary delivery properties were demonstrated.4.118 µm>50%[5]
Spray-Dried PowderL-leucine improved aerosolization properties.1-3 µm>67% (with Leucine)[4]
Nanoliposomal AerosolSuitable for deep lung deposition.4.56 µm74.40%[7]
Table 3: Pharmacokinetic Parameters of Inhaled this compound in Hamsters (Single 10 mg/kg Dose)
FormulationAnalyteMatrixCmaxTmaxAUC (0-24h)Reference
REM-CAP (this compound-Captisol®) This compoundLung75.41 ng/mg30 minsHigher than REM-LEU[1]
This compoundPlasma2726.74 ng/mL15 minsSimilar to REM-LEU[1]
REM-LEU (this compound-Leucine) This compoundLung8.71 ng/mg24 hLower than REM-CAP[1]
This compoundPlasma1298.65 ng/mL15 minsSimilar to REM-CAP[1]
GS-441524LungGreater with Leucine--[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the formulation and administration of inhaled this compound in animal models.

Protocol 1: Preparation of this compound Dry Powder by Thin Film Freezing (TFF)

Objective: To prepare a dry powder formulation of this compound suitable for inhalation.

Materials:

  • This compound

  • Excipient (e.g., Captisol®, Leucine)

  • Acetonitrile/water (50/50 v/v) or 1,4-dioxane/water (50/50 v/v) solvent mixture[3]

  • Thin Film Freezing apparatus with a cryogenically cooled stainless-steel drum

  • 18-gauge syringe needle[1]

  • Lyophilizer

Procedure:

  • Dissolve this compound and the chosen excipient (e.g., Captisol® or leucine at an 80:20 w/w ratio) in the acetonitrile/water solvent mixture to a final solids content of 0.3% w/v.[1]

  • Cool the stainless-steel drum of the TFF apparatus to approximately -100 °C.[1]

  • Using an 18-gauge syringe needle, drop the solution onto the rotating, cooled drum.[1]

  • The frozen brittle matrix will form on the drum's surface.

  • Scrape the frozen material from the drum.

  • Lyophilize the collected material to remove the solvent and obtain the final dry powder.

  • Store the resulting powder in a desiccator until use.

Protocol 2: Single-Dose Dry Powder Insufflation in Hamsters

Objective: To administer a single dose of this compound dry powder to hamsters for pharmacokinetic studies.[1]

Materials:

  • Syrian hamsters

  • This compound dry powder formulation (e.g., REM-CAP or REM-LEU)

  • Dry powder insufflation device

Procedure:

  • Anesthetize the hamsters according to approved institutional animal care and use committee (IACUC) protocols.

  • Load the desired dose of the this compound dry powder formulation into the insufflation device.

  • Intratracheally administer the powder to the anesthetized hamster.

  • Monitor the animal for recovery from anesthesia.

  • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood and lung tissue samples for pharmacokinetic analysis.[1]

  • Process the samples to extract this compound and its metabolite, GS-441524, for quantification by LC-MS/MS.

Protocol 3: Preparation of Liposomal this compound for Inhalation

Objective: To prepare a liposomal formulation of this compound for aerosol delivery.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve this compound and lipids in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with an aqueous buffer containing any water-soluble components by gentle rotation. This will form a multilamellar vesicle (MLV) suspension.

  • To produce smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • The resulting liposomal suspension can be used for aerosolization.

Protocol 4: Aerosol Administration in Mice via Intratracheal Instillation

Objective: To deliver a liquid formulation of this compound directly to the lungs of mice.[5]

Materials:

  • BALB/c mice

  • Liposomal this compound formulation

  • Microsprayer or similar intratracheal instillation device

Procedure:

  • Anesthetize the mice according to approved IACUC protocols.

  • Place the anesthetized mouse in a supine position on a surgical board.

  • Visualize the trachea via transillumination of the neck.

  • Carefully insert the microsprayer into the trachea.

  • Administer a single bolus of the liposomal this compound suspension.

  • Allow the mouse to recover in a clean cage.

  • Proceed with pharmacokinetic or efficacy studies as required.

Visualizations

The following diagrams illustrate key processes and pathways related to this compound inhalation studies.

experimental_workflow cluster_formulation Formulation Preparation cluster_dpi Dry Powder cluster_lipo Liposomal cluster_admin Animal Administration cluster_analysis Pharmacokinetic Analysis This compound This compound Powder dissolve_dpi Dissolve This compound->dissolve_dpi dissolve_lipo Dissolve in Organic Solvent This compound->dissolve_lipo excipients Excipients (Captisol®, Leucine) excipients->dissolve_dpi solvent Solvent System solvent->dissolve_dpi lipids Lipids lipids->dissolve_lipo buffer Aqueous Buffer hydrate Hydration buffer->hydrate tff Thin Film Freezing / Spray Drying dissolve_dpi->tff lyophilize Lyophilize tff->lyophilize dpi_product Inhalable Dry Powder lyophilize->dpi_product insufflation Dry Powder Insufflation dpi_product->insufflation film Lipid Film Formation dissolve_lipo->film film->hydrate size_reduction Size Reduction (Sonication/Extrusion) hydrate->size_reduction lipo_product Liposomal Suspension size_reduction->lipo_product instillation Intratracheal Instillation lipo_product->instillation animal_model Animal Model (Hamster, Mouse) sampling Blood & Lung Tissue Sampling animal_model->sampling insufflation->animal_model instillation->animal_model extraction Sample Extraction sampling->extraction quantification LC-MS/MS Quantification extraction->quantification pk_data Pharmacokinetic Data (Cmax, Tmax, AUC) quantification->pk_data

Caption: Experimental workflow for inhaled this compound studies.

remdesivir_moa cluster_host_cell Host Cell cluster_virus Viral RNA Replication rdv This compound (Prodrug) gs441524 GS-441524 (Parent Nucleoside) rdv->gs441524 Hydrolysis rdv_mp This compound Monophosphate gs441524->rdv_mp Phosphorylation (Kinases) rdv_dp This compound Diphosphate rdv_mp->rdv_dp Phosphorylation rdv_tp GS-443902 (Active Triphosphate) rdv_dp->rdv_tp Phosphorylation rna_poly Viral RNA-dependent RNA Polymerase (RdRp) rdv_tp->rna_poly Competes with natural ATP new_rna Nascent RNA Strand rna_poly->new_rna RNA Synthesis viral_rna Viral RNA Template viral_rna->new_rna RNA Synthesis inhibition Replication Inhibition new_rna->inhibition Premature Termination

Caption: this compound's intracellular activation and mechanism of action.

Conclusion

The development of inhaled this compound formulations represents a promising strategy for the treatment of respiratory viral infections.[1] Both dry powder and liposomal approaches have demonstrated feasibility in animal models, achieving significant lung deposition and favorable pharmacokinetic profiles. The protocols and data presented herein provide a comprehensive resource for researchers and drug development professionals working to advance these novel therapeutic strategies. Further preclinical and clinical studies are warranted to establish the safety and efficacy of inhaled this compound in humans.

References

Application Notes and Protocols: Establishing a Remdesivir-Resistant Viral Strain in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has been a key therapeutic for treating infections caused by RNA viruses, most notably SARS-CoV-2. It is a nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis. The emergence of antiviral resistance is a significant concern for the long-term efficacy of any therapeutic agent. Studying the mechanisms of this compound resistance is crucial for monitoring its clinical effectiveness, understanding viral evolution under drug pressure, and developing next-generation antivirals.

The primary method for generating and studying antiviral resistance in a controlled laboratory setting is the serial passage of a virus in cell culture in the presence of escalating concentrations of the antiviral drug.[1][2][3] This process mimics the selective pressure that can lead to the emergence of resistant variants in a clinical setting. These application notes provide a comprehensive protocol for establishing, characterizing, and analyzing this compound-resistant viral strains, with a focus on SARS-CoV-2. Studies have shown that while SARS-CoV-2 can develop resistance to this compound in vitro, the barrier to resistance is generally high, often resulting in low-level resistance.[4][5][6]

Key Experimental Protocols

Protocol 1: Determination of Baseline Viral Susceptibility (EC50)

Before initiating a resistance selection experiment, it is essential to determine the baseline susceptibility of the wild-type (WT) parental virus to this compound. This is quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.[7]

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 or Calu-3 for SARS-CoV-2) in 96-well plates to form a confluent monolayer.[8][9]

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. Concentrations should typically span a wide range (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve.

  • Infection: Pre-incubate the cells with the diluted this compound for a set period (e.g., 1-2 hours). Subsequently, infect the cells with the wild-type virus at a low multiplicity of infection (MOI), for example, 0.01 PFU/cell.[8]

  • Incubation: Incubate the plates for a duration sufficient to observe significant cytopathic effect (CPE) in the virus-only control wells (typically 48-72 hours).

  • Quantification of Viral Inhibition: Measure the extent of viral replication or CPE. Common methods include:

    • Plaque Reduction Assay: Manually counting viral plaques to determine the concentration of drug that reduces the plaque number by 50%.[6]

    • Cell Viability Assays: Using reagents like Neutral Red or CellTiter-Glo® to quantify cell death caused by the virus.[9]

    • Reporter Virus Assays: Using engineered viruses that express a reporter gene (e.g., luciferase), where the signal is proportional to viral replication.

  • EC50 Calculation: Plot the percentage of viral inhibition against the logarithm of the drug concentration. Use a nonlinear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.

Protocol 2: Serial Passage for Resistance Selection

This protocol describes the iterative process of passaging the virus under increasing this compound pressure to select for resistant mutations.[2][10]

Methodology:

  • Initial Infection (Passage 1): Infect a flask of confluent host cells with the wild-type virus at a low MOI in the presence of this compound at a sub-inhibitory concentration, typically starting at the predetermined EC50.[2][10]

  • Incubation and Monitoring: Incubate the culture and monitor daily for the development of CPE.

  • Virus Harvest: When CPE is evident (e.g., 40-60%), harvest the culture supernatant, which contains the progeny virus.[9] Clarify the supernatant by low-speed centrifugation to remove cell debris.

  • Subsequent Passages:

    • Use an aliquot of the harvested virus from the previous passage to infect a fresh flask of host cells.

    • Gradually increase the concentration of this compound for each subsequent passage. The concentration can be doubled with each passage or increased based on the viral response.[10] A parallel culture of the virus should be passaged without the drug to serve as a control for cell culture-adaptive mutations.[4]

    • Repeat this cycle for multiple passages. Resistance-associated mutations in SARS-CoV-2 have been observed after as few as 9 passages and can be continued for 17 or more passages.[4][6]

  • Monitoring for Resistance: Periodically (e.g., every 3-5 passages), determine the EC50 of the passaged virus population using Protocol 1. A significant increase in the EC50 value compared to the wild-type virus indicates the emergence of a resistant phenotype.

Protocol 3: Phenotypic and Genotypic Characterization

Once a resistant phenotype is established, it must be characterized to quantify the level of resistance and identify the causal mutations.

Methodology:

  • Plaque Purification: Isolate individual viral clones from the resistant population by plaque assay to ensure the phenotype is linked to a specific genotype.

  • Confirmation of Resistance: Perform EC50 determination (Protocol 1) on the plaque-purified viral clones to confirm the resistant phenotype and quantify the fold-change in resistance (EC50 of mutant virus / EC50 of WT virus).

  • Viral RNA Extraction: Extract viral RNA from the resistant virus stock.

  • Genome Sequencing:

    • Perform reverse transcription PCR (RT-PCR) to amplify the gene encoding the drug's target, which for this compound is the RdRp (Nsp12 in coronaviruses).[11][12]

    • Sequence the amplified product using Sanger or Next-Generation Sequencing (NGS) to identify amino acid substitutions compared to the wild-type and no-drug passage control sequences.

  • Reverse Genetics: To definitively prove that an identified mutation confers resistance, introduce the mutation into an infectious clone of the wild-type virus using reverse genetics.[1] Characterize the resulting recombinant virus to confirm that the single mutation is sufficient to cause the observed resistance.

Data Presentation

The development of resistance is quantified by the fold-change in EC50 values. Several studies have identified specific mutations in the SARS-CoV-2 RdRp (Nsp12) that confer varying levels of resistance to this compound.

VirusNsp12 Mutation(s)Fold-Change in this compound EC50Reference
SARS-CoV-2V166L1.5 - 2.3[4][6]
SARS-CoV-2V166A1.7 - 3.3[13]
SARS-CoV-2S759A1.7 - 3.3[13]
SARS-CoV-2V792I1.7 - 3.3[13]
SARS-CoV-2C799F2.5[13]
SARS-CoV-2E802D2.0 - 6.0[13]
SARS-CoV-2A376V12.6[5]
SARS-CoVF480L + V557L6.0[8]
MHVF476L + V553L5.6[8]

MHV (Murine Hepatitis Virus) mutations are homologous to SARS-CoV positions.

Visualizations

Experimental Workflow

G cluster_0 Wild-Type Virus cluster_1 Resistant Virus RDV This compound (Prodrug) RDV_TP This compound-TP (Active Metabolite) RDV->RDV_TP Host Cell Kinases RdRp_WT Viral RdRp (Nsp12) RDV_TP->RdRp_WT Competes with ATP RNA_Synthesis RNA Synthesis RdRp_WT->RNA_Synthesis RNA_Template Viral RNA Template RNA_Template->RNA_Synthesis Termination Premature Chain Termination RNA_Synthesis->Termination Inhibited by RDV-TP RdRp_Mut Mutated RdRp (e.g., V166L, E802D) RNA_Synthesis_Cont Continued RNA Synthesis RdRp_Mut->RNA_Synthesis_Cont Viral_Replication Successful Viral Replication RNA_Synthesis_Cont->Viral_Replication RDV_TP_Res This compound-TP RDV_TP_Res->RdRp_Mut Reduced Incorporation or Enhanced Excision

References

Troubleshooting & Optimization

improving aqueous solubility of remdesivir for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of remdesivir for in vitro assays. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is poorly soluble in water. Its aqueous solubility is reported to be approximately 0.028 mg/mL to 0.339 mg/mL at room temperature.[1][2] This low solubility presents a significant challenge for preparing stock solutions and working concentrations for in vitro assays.

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a crystalline solid with a molecular structure that is not readily hydrated.[3] Its solubility is also pH-dependent, with increased solubility observed in acidic conditions (e.g., pH 2).[3] However, most in vitro cell-based assays require physiological pH (around 7.4), where this compound is virtually insoluble.

Q3: What are the most common and effective methods to increase this compound's solubility for lab use?

A3: The most common methods involve using organic solvents or complexing agents:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly effective organic solvent for dissolving this compound. It is the most common solvent for preparing high-concentration stock solutions for in vitro studies.[4][5][6]

  • Cyclodextrins: These are cyclic oligosaccharides that encapsulate poorly soluble drugs, forming a more water-soluble complex.[7] Sulfobutylether-beta-cyclodextrin (SBECD) is the excipient used in the FDA-approved intravenous formulation (Veklury™) and can improve aqueous solubility by up to 300-fold.[1][8] Hydroxypropyl-β-cyclodextrin (HPβCD) is another effective solubilizing agent.[9]

  • Co-solvents: Formulations using a combination of solvents like DMSO, polyethylene glycol (PEG300), and Tween-80 can also be used to achieve higher solubility.[10]

Q4: What is a cyclodextrin and how does it work to solubilize this compound?

A4: Cyclodextrins are molecules with a hydrophilic outer surface and a lipophilic inner cavity. They act as "host" molecules, encapsulating the "guest" this compound molecule within their cavity. This host-guest complex effectively shields the poorly soluble drug from the aqueous environment, resulting in a significantly more soluble formulation.[8][11] The interaction is non-covalent and also involves electrostatic attraction.[8]

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents and formulations, providing a quick reference for selecting the appropriate vehicle for your experiment.

Solvent/Formulation VehicleReported SolubilityNotesCitation(s)
Water Insoluble / ~0.028 mg/mLVirtually insoluble at physiological pH.[5][12]
DMSO 100 mg/mL (165.95 mM)Fresh, anhydrous DMSO is recommended as it can be hygroscopic. Sonication may be required.[5][6][10]
Ethanol 16 mg/mL (26.55 mM)-[5]
20% (w/w) Tween-80 3.9 mg/mLAqueous solution.[12]
20% (w/w) PEG-400 3.3 mg/mLAqueous solution.[12]
20% (w/w) SBECD in saline ≥ 2.5 mg/mLRequires 10% DMSO as a co-solvent.[10]

Troubleshooting Guide

Issue: My this compound precipitated after I diluted my DMSO stock into aqueous cell culture medium.

  • Cause: This is a common issue known as "antisolvent precipitation." When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the local concentration of DMSO drops rapidly. If the final concentration of this compound exceeds its solubility limit in the final DMSO/aqueous mixture, it will precipitate out of solution.

  • Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your assay does not exceed 0.5%, and preferably stays below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but it can have biological effects. A lower final DMSO concentration requires a more concentrated initial stock solution or serial dilutions.

  • Solution 2: Increase Final Volume/Decrease Drug Concentration. If possible, lower the final working concentration of this compound in your assay.

  • Solution 3: Use a Different Solubilizer. For assays highly sensitive to DMSO, consider using a cyclodextrin-based formulation like SBECD to enhance aqueous solubility.[8]

  • Solution 4: Modify Dilution Procedure. When diluting, add the this compound stock solution to the culture medium drop-wise while vortexing or stirring vigorously. This helps to disperse the drug quickly and can prevent localized high concentrations that lead to precipitation.[13]

Issue: The this compound powder is not dissolving completely in the solvent.

  • Cause: this compound is a crystalline solid and can be difficult to dissolve, even in appropriate solvents.[3]

  • Solution 1: Use Ultrasonication. Sonicating the solution in a water bath can provide the energy needed to break up the solid particles and facilitate dissolution.[10][14]

  • Solution 2: Gentle Warming. Gently warming the solution to 37°C can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Solution 3: Increase Dissolution Time. Allow the mixture to shake or stir for an extended period. For the lyophilized powder, the standard procedure is to shake for 30 seconds and then let it settle for 2-3 minutes, repeating as necessary until the solution is clear.[15][16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most standard in vitro cell-based assays.

Materials:

  • This compound powder (MW: 602.58 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of this compound powder in a sterile vial. For example, to make 1 mL of a 10 mM stock, weigh out 6.03 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.[10]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.[17]

Protocol 2: Reconstitution of Lyophilized this compound (Veklury™ Formulation)

This protocol is based on the manufacturer's instructions for the clinical formulation, which contains SBECD as a solubilizer.

Materials:

  • Vial of this compound for Injection, 100 mg, Lyophilized Powder

  • 19 mL Sterile Water for Injection (SWFI)

  • 20 mL syringe and needle

  • 0.9% Sodium Chloride (saline) for further dilution

Procedure:

  • Aseptically inject 19 mL of SWFI into the 100 mg this compound vial. The vacuum in the vial should pull the water in.[15]

  • Immediately shake the vial for 30 seconds.

  • Allow the contents to settle for 2-3 minutes. The result should be a clear solution.[18]

  • If the powder is not completely dissolved, repeat the shaking and settling steps until a clear solution is obtained.[16]

  • This reconstituted solution has a concentration of 5 mg/mL. This solution should be further diluted immediately in 0.9% saline to the final desired concentration for your experiment.[16]

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to working with this compound.

Remdesivir_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder Weigh this compound Powder add_dmso Add Anhydrous DMSO stock_powder->add_dmso dissolve Vortex / Sonicate Until Clear add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute final_assay Add to In Vitro Assay (e.g., Cells) dilute->final_assay caption Workflow for preparing this compound working solutions.

Caption: Workflow for preparing this compound working solutions.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus Viral Replication RDV This compound (Prodrug) GS-5734 MetX Alanine Metabolite (MetX) RDV->MetX CES1 / CatA (Esterases) MP Monophosphate (GS-441524-MP) MetX->MP HINT1 TP Active Triphosphate (RDV-TP / GS-443902) MP->TP Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) TP->RdRp Competes with ATP RNA_Chain Nascent Viral RNA RdRp->RNA_Chain Incorporates RDV-TP Termination Delayed Chain Termination RNA_Chain->Termination Inhibits further elongation caption Intracellular activation and mechanism of action of this compound.

Caption: Intracellular activation and mechanism of action of this compound.

References

optimizing remdesivir dosage for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing remdesivir dosage for in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phosphoramidate prodrug of a nucleoside analog.[1] Upon entering a host cell, it undergoes a series of metabolic conversions to its active form, this compound triphosphate (RDV-TP).[2][3][4] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][4] The incorporation of RDV-TP leads to delayed chain termination, effectively halting viral genome replication.[2][3][5]

Remdesivir_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Host Cell cluster_virus Viral Replication remdesivir_prodrug This compound (Prodrug) remdesivir_prodrug_inside This compound remdesivir_prodrug->remdesivir_prodrug_inside Cell Entry metabolism Metabolic Activation (Esterases, Kinases) remdesivir_prodrug_inside->metabolism rdv_tp This compound Triphosphate (RDV-TP, Active Form) metabolism->rdv_tp rna_synthesis Viral RNA Synthesis rdv_tp->rna_synthesis Competes with ATP atp ATP (Natural Nucleotide) atp->rna_synthesis rdrp Viral RNA-dependent RNA Polymerase (RdRp) rdrp->rna_synthesis Catalyzes termination Delayed Chain Termination rna_synthesis->termination Incorporation of RDV-TP

Caption: Mechanism of action of this compound.

Q2: What is a recommended starting concentration for this compound in cell culture?

The effective concentration of this compound varies significantly depending on the cell line used.[6] For initial experiments, a dose-response curve is recommended. Based on published data, a starting range of 0.01 µM to 10 µM is appropriate for most cell lines. The half-maximal effective concentration (EC₅₀) can be as low as 0.01 µM in human alveolar epithelial (HAE) cells and as high as 1.65 µM in Vero E6 cells.[6]

Q3: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[7][8] For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. It is recommended to use fresh DMSO, as moisture can reduce solubility.[7] The prepared infusion solution is stable for 24 hours at room temperature (20°C to 25°C) or 48 hours at refrigerated temperatures (2°C to 8°C).[9] this compound is an ester prodrug and can be unstable under basic hydrolysis conditions.[10][11]

Q4: When should I add this compound to my cell culture for optimal antiviral activity?

For the highest efficacy, this compound should be added before or very soon after viral infection.[6] Studies have shown that maximal inhibition is achieved when the drug is added between 2 hours before infection and up to 2 hours post-infection.[12] Pre-treating cells for 30 minutes prior to infection has been shown to be effective.[6][13] Its inhibitory effect decreases significantly when added at later time points post-infection.[12]

Q5: Is this compound cytotoxic? At what concentration?

Yes, this compound can be cytotoxic at higher concentrations, and its cytotoxicity varies between cell lines. For example, the 50% cytotoxic concentration (CC₅₀) has been reported to be over 100 µM in Vero E6 and Calu-3 cells, but as low as 15.2 µM in Huh7.5 cells.[6][14] It is crucial to determine the CC₅₀ in your specific cell line to identify a therapeutic window where antiviral activity is high and cytotoxicity is low.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cytotoxicity Observed - Concentration is too high: The CC₅₀ for your cell line may be lower than anticipated.[6] - Solvent toxicity: High concentrations of DMSO can be toxic to cells. - Extended exposure: Continuous exposure for long durations (e.g., >72 hours) can increase toxicity.- Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC₅₀ in your specific cell line.[13][14] - Ensure the final DMSO concentration in your culture medium is low (typically ≤0.5%). - Consider reducing the incubation time or refreshing the medium with this compound during the experiment.
Low or No Antiviral Activity - Sub-optimal concentration: The EC₅₀ may be higher in your cell line than expected.[6][15] - Timing of addition: Drug was added too late after viral infection.[12] - Drug degradation: Improper storage or handling of this compound stock solutions.[10] - Cell line metabolism: Your cell line may lack the necessary enzymes to efficiently convert this compound to its active triphosphate form.[6]- Perform a dose-response antiviral assay (e.g., plaque reduction, qRT-PCR) to determine the EC₅₀.[14] - Add this compound either before or immediately after viral inoculation.[16] - Prepare fresh dilutions from a properly stored DMSO stock for each experiment. - Consider using a different cell line known to be responsive, such as Calu-3 or HAE cells.[6][15]
High Variability Between Replicates - Inconsistent cell seeding: Uneven cell density across wells. - Pipetting errors: Inaccurate dilution of the compound or virus. - Drug stability issues: this compound may be unstable in culture medium over long incubation periods.[6]- Ensure a homogenous single-cell suspension before seeding plates. - Use calibrated pipettes and perform serial dilutions carefully. - Minimize the time between diluting the drug in medium and adding it to the cells. For long experiments, consider a medium change.

Quantitative Data Summary

Table 1: Antiviral Activity (EC₅₀) of this compound in Various Cell Lines

Cell LineVirusEC₅₀ (µM)Citation(s)
HAESARS-CoV / MERS-CoV0.074[7][12]
HAESARS-CoV-20.010[6]
Calu-3SARS-CoV-20.23 - 0.28[6]
Caco-2SARS-CoV-20.018[15]
Vero E6SARS-CoV-21.13 - 1.65[6]
Huh-7SARS-CoV-20.01[15]
MRC-5HCoV-229E0.067[17]

Table 2: Cytotoxicity (CC₅₀) of this compound in Various Cell Lines

Cell LineCC₅₀ (µM)Citation(s)
Vero E6>100[14]
Calu-3>100[15]
Caco-2>100[15]
Huh7.515.2[6]
PSC-lung32.7[6]
MRC-580 - 90[17]
HepG2>20[18]

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT/MTS Assay)
  • Cell Seeding: Seed cells (e.g., Vero E6, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.[14]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and an untreated control.

  • Treatment: Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 to 72 hours.[14]

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).[14]

  • Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve to determine the CC₅₀ value using software like GraphPad Prism.[14]

Protocol 2: Antiviral Activity Assay (qRT-PCR)
  • Cell Seeding: Seed cells in a suitable plate format (e.g., 24-well or 96-well) and grow to confluency.

  • Treatment and Infection: Pre-treat the cells with serial dilutions of this compound for 30 minutes to 2 hours.[6][12] Following pre-treatment, infect the cells with the virus (e.g., SARS-CoV-2) at a specific Multiplicity of Infection (MOI).

  • Incubation: Incubate the infected cells for a defined period, typically 48 hours.[6][14]

  • RNA Extraction: Harvest the cell culture supernatant or cell lysate to extract viral RNA using a commercial RNA extraction kit.

  • qRT-PCR: Quantify viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., the N gene for SARS-CoV-2).[14]

  • Analysis: Determine the reduction in viral RNA copies relative to the vehicle-treated control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the drug concentration.[14]

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prep_this compound 2. Prepare Serial Dilutions of this compound treat_cells 3. Treat Cells with this compound prep_this compound->treat_cells infect_cells 4. Infect Cells with Virus (for antiviral assay) treat_cells->infect_cells incubate 5. Incubate (e.g., 48h) infect_cells->incubate cytotoxicity_assay 6a. Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay antiviral_assay 6b. Antiviral Assay (e.g., qRT-PCR) incubate->antiviral_assay calculate_cc50 7a. Calculate CC50 cytotoxicity_assay->calculate_cc50 calculate_ec50 7b. Calculate EC50 antiviral_assay->calculate_ec50

Caption: General workflow for in vitro this compound testing.

References

Technical Support Center: Selecting for Remdesivir Resistance in Coronaviruses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers selecting for remdesivir resistance mutations in coronaviruses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in coronaviruses?

This compound is a nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp), also known as NSP12. Resistance to this compound primarily arises from mutations in the NSP12 gene. These mutations can alter the enzyme's structure, reducing the efficiency of this compound triphosphate incorporation into the nascent viral RNA strand and thereby diminishing the drug's inhibitory effect.

Q2: Which specific mutations in NSP12 have been associated with this compound resistance?

Several mutations in the SARS-CoV-2 NSP12 protein have been identified through in vitro selection studies to confer reduced susceptibility to this compound. Some of the key reported mutations include E802D, V166L, and V792I.[1][2][3] The E802D mutation, for instance, has been shown to decrease this compound sensitivity.[1] The V166L substitution has also been identified after serial passage in the presence of this compound.[2][4][5] It is important to note that the level of resistance conferred by these mutations is often low to moderate.[6]

Q3: How significant is the observed resistance in vitro?

The fold-change in the half-maximal effective concentration (EC50) is a common metric used to quantify the level of drug resistance. For this compound, a fold-change of 2.5 or greater is typically considered significant. Studies have reported varying levels of resistance for different mutations. For example, the E802D and E802A mutations in NSP12 resulted in a 2.14 to 2.54-fold change in this compound EC50.[1] Another study reported a 2.3-fold increase in EC50 for the V166L substitution.[4][5]

Q4: Does the development of this compound resistance impact viral fitness?

Yes, the acquisition of this compound resistance mutations can sometimes come at a cost to viral fitness.[1] For instance, the E802D mutation was found to negatively affect virus fitness in a competitive assay.[1] This fitness cost may explain the low prevalence of these resistance mutations in circulating viral populations.[1][7]

Troubleshooting Guides

Problem 1: No resistant variants are emerging after multiple passages in the presence of this compound.

  • Possible Cause 1: Suboptimal drug concentration. The concentration of this compound used for selection may be too high, leading to complete inhibition of viral replication and preventing the emergence of any resistant mutants. Conversely, a concentration that is too low may not exert sufficient selective pressure.

    • Solution: Perform a dose-response experiment to determine the EC50 of this compound for your specific virus strain and cell line. Start the selection process at a concentration around the EC50 and gradually increase the concentration in subsequent passages.

  • Possible Cause 2: Insufficient number of passages. The development of resistance can be a slow process, requiring numerous viral replication cycles for mutations to arise and become fixed in the population.

    • Solution: Continue passaging the virus for an extended period. Some studies have reported the emergence of resistance mutations after 9 to 13 passages, while others have required more.[1][4][5]

  • Possible Cause 3: Low genetic diversity in the starting viral population. If the initial virus stock has very low genetic heterogeneity, the probability of a pre-existing resistance mutation is reduced.

    • Solution: Consider using a more genetically diverse viral isolate or a virus that has been mutagenized to increase the starting genetic pool.

Problem 2: The selected virus population shows only a marginal increase in the this compound EC50.

  • Possible Cause 1: The selected mutation confers low-level resistance. Many of the reported this compound resistance mutations only lead to a modest (2 to 10-fold) increase in EC50.[6]

    • Solution: Sequence the NSP12 gene of the selected viral population to identify the specific mutation(s). Compare the observed fold-change with published data for that mutation. Consider that a combination of mutations may be required for higher-level resistance.

  • Possible Cause 2: Mixed viral population. The selected population may consist of a mix of wild-type and resistant viruses, which can dilute the overall observed resistance.

    • Solution: Perform plaque purification to isolate individual viral clones from the resistant population. Test the this compound susceptibility of these individual clones to identify those with the highest level of resistance.

Quantitative Data Summary

The following table summarizes the quantitative data on this compound resistance conferred by specific NSP12 mutations in SARS-CoV-2.

NSP12 MutationFold Change in this compound EC50Virus ModelReference
E802D2.54Recombinant SARS-CoV-2[1]
E802A2.14Recombinant SARS-CoV-2[1]
V166L1.5 - 2.3Recombinant SARS-CoV-2 / Passage Isolate[2][4][5]
P323L + V792I2.2Replicon System[6]
C799F2.5Replicon System[6]
K59N + V792I3.4Replicon System[6]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Coronaviruses by Serial Passage

This protocol outlines the general steps for selecting this compound-resistant coronaviruses in cell culture.

  • Cell and Virus Preparation:

    • Culture a suitable cell line (e.g., Vero E6) in appropriate growth medium.[8]

    • Prepare a high-titer stock of the coronavirus to be tested.

  • Determination of this compound EC50:

    • Perform a viral yield reduction assay to determine the concentration of this compound that inhibits viral replication by 50% (EC50).

  • Serial Passage Experiment:

    • Seed cells in multi-well plates.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

    • After viral adsorption, add a medium containing this compound at a concentration near the EC50. Also, include a control with no drug (DMSO vehicle).[8]

    • Incubate the plates until cytopathic effect (CPE) is observed.

    • Harvest the supernatant containing the progeny virus.

    • Use the harvested virus to infect fresh cells for the next passage, maintaining the same concentration of this compound.

    • Gradually increase the this compound concentration in subsequent passages as the virus adapts.

    • Continue this process for multiple passages (e.g., 10-30 passages).[1]

  • Phenotypic and Genotypic Analysis:

    • Periodically, test the susceptibility of the passaged virus populations to this compound to determine if the EC50 has increased.

    • Extract viral RNA from resistant populations and perform sequencing of the NSP12 gene to identify potential resistance mutations.

Protocol 2: Confirmation of Resistance Mutations using a Reverse Genetics System

This protocol describes how to confirm that a specific mutation is responsible for this compound resistance.

  • Site-Directed Mutagenesis:

    • Introduce the candidate resistance mutation into a plasmid containing a full-length infectious cDNA clone of the coronavirus.

  • Rescue of Recombinant Virus:

    • Transfect susceptible cells with the mutated infectious clone to rescue the recombinant virus containing the specific mutation.

  • Virus Stock Preparation and Sequencing:

    • Propagate the rescued virus to generate a high-titer stock.

    • Sequence the entire genome of the recombinant virus to confirm the presence of the intended mutation and the absence of other mutations.

  • Phenotypic Characterization:

    • Perform a viral yield reduction assay to determine the this compound EC50 for the recombinant virus.

    • Compare the EC50 of the mutant virus to that of the wild-type virus to quantify the fold-change in resistance.[1]

Visualizations

Experimental_Workflow_for_Resistance_Selection cluster_selection In Vitro Selection cluster_analysis Analysis of Resistant Population cluster_confirmation Confirmation of Resistance start Start with Wild-Type Virus passage Serial Passage in Cell Culture with increasing [this compound] start->passage harvest Harvest Progeny Virus passage->harvest harvest->passage Next Passage phenotype Phenotypic Analysis (EC50 Determination) harvest->phenotype genotype Genotypic Analysis (NSP12 Sequencing) phenotype->genotype identify Identify Candidate Resistance Mutations genotype->identify reverse_genetics Reverse Genetics: Introduce Mutation into Infectious Clone identify->reverse_genetics rescue Rescue Recombinant Virus reverse_genetics->rescue confirm_phenotype Confirm Resistance Phenotype (EC50) rescue->confirm_phenotype end Confirmed Resistance Mutation confirm_phenotype->end Remdesivir_Action_and_Resistance cluster_virus Coronavirus Replication cluster_drug This compound Action cluster_resistance Resistance Mechanism viral_rna Viral RNA Genome replication RNA Replication viral_rna->replication rdRp NSP12 (RdRp) rdRp->replication reduced_inhibition Reduced Incorporation of this compound-TP rdRp->reduced_inhibition Altered Enzyme This compound This compound (Prodrug) rdv_tp This compound Triphosphate (Active Form) This compound->rdv_tp Metabolism in Cell inhibition Inhibition of RdRp rdv_tp->inhibition inhibition->rdRp mutation NSP12 Mutation (e.g., E802D) mutation->rdRp reduced_inhibition->replication Allows Replication to Proceed

References

Navigating the Synthesis of Remdesivir: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of remdesivir. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the multi-step synthesis of this compound?

The synthesis of this compound, a complex molecule with six chiral centers, presents several significant challenges.[1][2] Key difficulties include:

  • A high number of synthetic steps , which can lead to low overall yields and a time-consuming process.[1]

  • The formation of diastereomeric mixtures , often requiring challenging chiral separation techniques like HPLC.[3][4]

  • The use of hazardous and sensitive reagents , such as trimethylsilyl cyanide and pyrophoric organolithium compounds, which necessitate stringent safety protocols.[2][5]

  • Reactions requiring cryogenic temperatures (e.g., -78°C), which can be difficult to maintain on a large scale.[4][6]

  • The generation of process-related impurities and degradation products that require careful purification steps to remove.[7]

Q2: Which synthetic step is considered the most significant bottleneck in this compound synthesis?

The C-glycosylation step, which involves forming the crucial C-C bond between the ribose sugar moiety and the pyrrolo[2,1-f][3][8][9]triazine base, is widely regarded as a key challenge and a major bottleneck.[10] Issues with this step include inconsistent yields and the need for cryogenic conditions.[6]

Q3: What are the common impurities encountered during this compound synthesis?

Impurities in this compound synthesis can arise from various sources, including starting materials, intermediates, byproducts, and degradation products.[7] A notable impurity is the hydrolyzed phosphoramidate moiety, which can form under acidic conditions.[8] Other impurities can include diastereomers and residual solvents.[2][7]

Troubleshooting Guides

Challenge 1: Low Yield and Diastereoselectivity in the C-Glycosylation Step

Q: My C-glycosylation reaction is resulting in a low yield and a nearly 1:1 mixture of diastereomers. How can I improve this?

A: This is a common issue in the synthesis of the this compound core. The initial synthetic routes often suffered from poor stereocontrol. Here are several strategies to enhance both yield and diastereoselectivity:

  • Reagent Selection: The choice of organometallic reagent is critical. Early syntheses utilized n-BuLi, which often led to inconsistent yields.[6] A significant improvement was achieved by using a Turbo Grignard reagent like i-PrMgCl·LiCl, which allows the reaction to proceed at milder temperatures with better control.[6]

  • Protecting Groups: The use of appropriate protecting groups on the ribose lactone and the heterocyclic base is crucial. Silyl protection of the primary amine on the base has been shown to be effective.[10]

  • Reaction Conditions: Strict control of the reaction temperature is essential. While early methods required temperatures as low as -78°C, newer protocols with improved reagent systems can be run at higher, more manageable temperatures.[5][6]

  • Alternative Catalysts: The use of additives like NdCl₃ and n-Bu₄NCl has been reported to facilitate the addition of the lactone and improve yields on a large scale.[10]

Below is a DOT script illustrating the logical workflow for troubleshooting the C-glycosylation step.

C_Glycosylation_Troubleshooting start Low Yield/ Poor Diastereoselectivity reagent Review Organometallic Reagent start->reagent nBuLi Using n-BuLi? reagent->nBuLi switchToGrignard Switch to i-PrMgCl·LiCl nBuLi->switchToGrignard Yes protectingGroup Check Protecting Groups nBuLi->protectingGroup No switchToGrignard->protectingGroup conditions Optimize Reaction Conditions protectingGroup->conditions catalyst Consider Additives conditions->catalyst end Improved Yield & Selectivity catalyst->end

Troubleshooting C-Glycosylation
Challenge 2: Difficulties with the Cyanation Step

Q: The 1'-cyanation of the C-nucleoside is proving difficult to control and requires cryogenic temperatures. Are there more practical alternatives?

A: The introduction of the 1'-cyano group is a critical step that often requires very low temperatures (-78°C) to achieve the desired β-anomer selectivity.[4][5] Here are some approaches to address this challenge:

  • Continuous Flow Chemistry: Gilead's process chemists developed a continuous flow process for the cyanation step.[4][11] This method allows for better temperature control, improved diastereoselectivity (β:α ratio of 96:4), and enhanced safety by minimizing the volume of hazardous reagents like trimethylsilyl cyanide at any given time.[5][11] The flow process can be operated at a more practical -30°C.[5]

  • Optimized Batch Protocol: For batch synthesis, the use of trifluoroacetic acid (TFA) instead of trifluoromethanesulfonic acid (TfOH) has been shown to allow for good diastereoselectivity at -30°C.[5]

Here is a diagram illustrating the workflow for optimizing the cyanation step.

Cyanation_Optimization start Cyanation Step Challenges scale Reaction Scale? start->scale largeScale Implement Continuous Flow Chemistry scale->largeScale Large Scale labScale Optimize Batch Conditions scale->labScale Lab Scale end Improved Selectivity & Safety largeScale->end reagentChoice Use TFA instead of TfOH labScale->reagentChoice tempControl Operate at -30°C reagentChoice->tempControl tempControl->end

Optimizing the Cyanation Step
Challenge 3: Low Yield in the Final Phosphoramidation and Deprotection Steps

Q: The coupling of the phosphoramidate moiety and the subsequent deprotection steps are giving me a low overall yield. How can I optimize this?

A: The final steps of the synthesis are crucial for the overall efficiency. The reported overall yield for the phosphoramidation and deprotection in some earlier syntheses was as low as 48%.[8][12] Here are key considerations for improving the yield:

  • Stereoselective Phosphoramidation: The original synthesis produced a 1:1 mixture of diastereomers at the phosphorus center, requiring chiral HPLC for separation.[3][4] A significant improvement involves the use of a chirally pure phosphoramidate precursor, such as a p-nitrophenolate derivative, which can be resolved through crystallization.[6] Coupling this with the protected nucleoside using MgCl₂ and a base like DIPEA proceeds with an Sₙ2-type inversion, leading to a single diastereomer.[3][6]

  • Protecting Group Strategy: Protecting the 2',3'-hydroxyl groups of the ribose with an acetonide group prior to the phosphoramidation coupling has been shown to significantly improve yields compared to using the unprotected diol.[6]

  • Deprotection Conditions: Harsh deprotection conditions can lead to the formation of impurities. For instance, using concentrated HCl can cause hydrolysis of the phosphoramidate linkage.[8] Milder acidic conditions should be employed for the final deprotection of the acetonide group.[3]

  • One-Pot Procedures: More recent methods have explored one-pot approaches for the phosphoramidation and deprotection, which can improve efficiency by reducing the need for intermediate purification.[8]

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to this compound, highlighting the evolution of the synthesis towards greater efficiency.

Synthetic Route/GenerationKey FeaturesOverall YieldReference
First Generation (Gilead) n-BuLi for glycosylation, chiral HPLC separation of phosphoramidate diastereomers.0.6–1.5%[3]
Improved First Generation Use of MgCl₂ and DIPEA for coupling.12.7%[4]
Second Generation (Gilead) Turbo Grignard for glycosylation, acetonide protection, crystallization of chiral phosphoramidate.14.7%[11]
Gilead (t-BuMgCl mediated) Coupling of unprotected nucleoside with a diastereomeric mixture of the phosphoramidate.43%[3]
Zhang's Group Chiral imidazole derivative-catalyzed asymmetric synthesis.73%[8]
Hung's Group One-pot method similar to Zhang's approach.70%[8]
DMF-DMA Protecting Agent Route Three-step sequence from GS-441524, avoids intermediate purification.85%[8][12]

Experimental Protocols

Key Experiment: Improved C-Glycosylation on a Decagram Scale

This protocol is adapted from a published procedure that reports a significant improvement in the C-glycosylation step.[10]

  • Preparation of the Reaction Mixture:

    • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 7-bromopyrrolo[2,1-f][3][8][9]triazin-4-amine (1.0 equiv).

    • Add anhydrous THF and stir for 5 minutes at room temperature.

    • Add a solution of 1,2-bis(chlorodimethylsilyl)ethane (1.1 equiv) in anhydrous THF.

    • Add diisopropylamine (1.1 equiv) and stir for 5 minutes.

  • Lithiation:

    • Cool the mixture to -78°C over 20 minutes.

    • Add n-BuLi (2.5 M in hexanes, 4.3 equiv) dropwise over 45 minutes, ensuring the internal temperature remains below -78°C.

    • Stir the resulting mixture at -85 to -78°C for 30 minutes.

  • Coupling with Lactone:

    • Add a solution of the protected ribose lactone (2.0 equiv) in anhydrous THF dropwise over 3 hours, maintaining the temperature between -85 and -78°C.

    • Stir the reaction mixture at the same temperature for an additional 2 hours.

  • Workup:

    • Allow the reaction to warm slowly to 0 to 10°C.

    • Quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the residue by silica gel column chromatography.

Disclaimer: This information is intended for educational and informational purposes only. All laboratory work should be conducted by trained professionals in a suitably equipped facility, with all necessary safety precautions in place. Researchers should consult the original publications for complete experimental details.

References

Technical Support Center: Overcoming Remdesivir First-Pass Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at overcoming the first-pass metabolism of remdesivir.

Frequently Asked Questions (FAQs)

Q1: Why is overcoming the first-pass metabolism of this compound crucial for its clinical utility?

This compound (RDV) is an effective antiviral agent, but it must be administered intravenously, limiting its use to hospitalized patients with advanced disease.[1][2][3] When administered orally, RDV undergoes extensive first-pass metabolism in the liver, where enzymes like cytochrome P450 (CYP) and carboxylesterases rapidly break it down.[4][5] This leads to low oral bioavailability and subtherapeutic drug levels in the bloodstream, rendering oral administration ineffective.[5][6] Developing an oral formulation that bypasses this first-pass effect would allow for earlier treatment of viral infections, potentially reducing hospitalizations and disease severity.[1]

Q2: What are the primary strategies being explored to develop an orally bioavailable this compound?

Current research focuses on two main approaches:

  • Prodrug Modification: This involves creating new molecules (prodrugs) that are chemically modified versions of this compound's active nucleoside metabolite, GS-441524 (also known as RVn). These prodrugs are designed to be absorbed in the gastrointestinal tract and then converted into the active form within the body, bypassing the initial metabolic breakdown in the liver. A notable example is the development of oral lipid prodrugs of RVn.[1][2]

  • Nanotechnology-based Drug Delivery Systems: This strategy encapsulates this compound within nanoparticles to protect it from enzymatic degradation in the gut and liver.[7][8] These nano-sized carriers can enhance the drug's solubility, stability, and absorption.[7] Some nanoparticle formulations can even leverage the lymphatic transport system to bypass the liver, further increasing oral bioavailability.[4][7] Examples include nanostructured lipid carriers (NLCs) and chitosan-based nanocarriers.[9][10][11]

Q3: What is the metabolic pathway of this compound and its orally administered prodrugs?

Intravenously administered this compound is a phosphoramidate prodrug that enters cells and is converted in multiple steps to its active triphosphate form (GS-443902). This process involves enzymes like carboxylesterases and cathepsin A.[1][12] The active triphosphate then inhibits the viral RNA-dependent RNA polymerase.[8]

Oral prodrugs, such as the lipid prodrug ODBG-P-RVn, are designed for a simpler activation. They are absorbed in the gut and, once inside the cells, are cleaved in a single step to release the monophosphate of the this compound nucleoside (RVn-monophosphate), which is then readily converted to the active triphosphate.[1]

Signaling and Metabolic Pathways

Remdesivir_Metabolism cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_cell Intracellular Space Oral_Prodrug Oral Lipid Prodrug (e.g., ODBG-P-RVn) RVn_MP RVn Monophosphate Oral_Prodrug->RVn_MP Single-step cleavage (e.g., Phospholipase C) RDV This compound (RDV) Alanine_Metabolite Alanine Metabolite RDV->Alanine_Metabolite Carboxyesterases, Cathepsin A Alanine_Metabolite->RVn_MP Phosphoramidase (HINT1) RVn_DP RVn Diphosphate RVn_MP->RVn_DP Kinases RVn_TP Active RVn Triphosphate (GS-443902) RVn_DP->RVn_TP Kinases Viral_Inhibition Viral Replication Inhibition RVn_TP->Viral_Inhibition Inhibits Viral RdRp Synthesis_Workflow Start Start: RVn and Lipid Phosphoramidite Coupling 1. Coupling Reaction (RVn + Lipid Phosphoramidite + Activator) Start->Coupling Oxidation 2. Oxidation (Convert P(III) to P(V)) Coupling->Oxidation Deprotection 3. Deprotection (Remove protecting groups) Oxidation->Deprotection Purification 4. Purification (e.g., HPLC or Column Chromatography) Deprotection->Purification Characterization 5. Characterization (NMR, Mass Spectrometry) Purification->Characterization End End: Purified Lipid Prodrug Characterization->End PK_Study_Workflow Start Start: Acclimatized Hamsters Dosing 1. Oral Gavage Dosing Start->Dosing Sampling 2. Serial Blood Sampling Dosing->Sampling Processing 3. Plasma Separation Sampling->Processing Analysis 4. LC-MS/MS Analysis Processing->Analysis Calculation 5. PK Parameter Calculation Analysis->Calculation End End: Pharmacokinetic Profile Calculation->End

References

Validation & Comparative

Navigating the Shifting Landscape of SARS-CoV-2: A Comparative Guide to Remdesivir's Efficacy Against Emerging Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As the SARS-CoV-2 virus continues to evolve, the efficacy of existing antiviral therapies against new variants remains a critical area of investigation for the global scientific community. This guide provides a comparative analysis of remdesivir's performance against emerging SARS-CoV-2 variants, juxtaposed with other leading antiviral alternatives, namely Paxlovid (nirmatrelvir/ritonavir) and molnupiravir. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of recent experimental data, detailed methodologies for key assays, and visualizations of molecular pathways and experimental workflows.

Comparative Antiviral Efficacy

The in vitro efficacy of this compound, Paxlovid, and molnupiravir has been evaluated against a range of SARS-CoV-2 variants. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key indicator of antiviral potency, from various studies. Lower IC50 values denote higher antiviral activity.

SARS-CoV-2 VariantThis compound (IC50, µM)Reference
2019-nCoV (Original)2.17[1]
Alpha (B.1.1.7)5.08[1]
Beta (B.1.351)5.82[1]
Gamma (P.1)9.8[1]
Delta (B.1.617.2)9.8[1]
Omicron (BA.2)9.1[1]
Omicron Subvariants (Median Fold Change vs. Ref)0.96[2]

Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Variants. Data presented as the 50% inhibitory concentration (IC50) in µM. A lower IC50 value indicates greater potency.

SARS-CoV-2 VariantMolnupiravir (Active Form NHC) (IC50, µM)Reference
SARS-CoV-2 (General)0.3 (Vero cells), 0.08 (Calu-3 cells)[3]
Alpha (B.1.1.7)0.04 - 0.16[4]
Beta (B.1.351)0.04 - 0.16[4]
Delta (B.1.617.2)0.04 - 0.16[4]
Omicron Subvariants (Median Fold Change vs. Ref)0.4[2]

Table 2: In Vitro Efficacy of Molnupiravir Against SARS-CoV-2 Variants. Data for the active metabolite N-hydroxycytidine (NHC) presented as IC50 in µM.

SARS-CoV-2 VariantNirmatrelvir (Paxlovid) (IC50)Reference
Omicron, Delta, B.1.137.9 - 10.5 nM[5]
SARS-CoV-2 USA-WA1/202074.5 nM (with MDR1 inhibitor)[5]
Omicron Subvariants (Median Fold Change vs. Ref)0.62[2]

Table 3: In Vitro Efficacy of Nirmatrelvir (Active Component of Paxlovid) Against SARS-CoV-2 Variants. Data presented in nM.

Mechanisms of Action: Targeting Viral Replication

The sustained efficacy of these antivirals against new variants is largely attributed to their targeting of highly conserved viral proteins, which are less prone to mutation compared to the spike protein.

This compound and Molnupiravir are both nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of the virus's genetic material.[6][7] this compound acts as a chain terminator, halting the synthesis of new viral RNA.[6][8] Molnupiravir, after being converted to its active form, is incorporated into the viral RNA and induces mutations, a process known as "error catastrophe," leading to non-viable viruses.[9][10]

Paxlovid 's active component, nirmatrelvir, is a protease inhibitor that targets the SARS-CoV-2 main protease (Mpro or 3CLpro).[11][12] This enzyme is essential for cleaving viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, nirmatrelvir prevents the virus from assembling new, functional virions.[13]

Remdesivir_Molnupiravir_Mechanism cluster_virus SARS-CoV-2 Replication cluster_drugs Antiviral Intervention Viral RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral RNA->RdRp Template New Viral RNA New Viral RNA RdRp->New Viral RNA Replication This compound This compound This compound->RdRp Inhibits (Chain Termination) Molnupiravir Molnupiravir Molnupiravir->RdRp Inhibits (Error Catastrophe)

This compound and Molnupiravir target the viral RdRp.

Paxlovid_Mechanism cluster_virus SARS-CoV-2 Maturation cluster_drug Antiviral Intervention Viral Polyprotein Viral Polyprotein Mpro Main Protease (Mpro/3CLpro) Viral Polyprotein->Mpro Substrate Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins Cleavage Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid)->Mpro Inhibits

Paxlovid (Nirmatrelvir) targets the viral Main Protease.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiviral efficacy.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines the general steps for determining the IC50 of antiviral compounds against SARS-CoV-2.[14]

  • Cell Culture: Vero E6 or other susceptible cell lines (e.g., A549+ACE2+TMPRSS2) are cultured in 96-well or 384-well plates to form a confluent monolayer.[14]

  • Compound Preparation: The antiviral compounds are serially diluted to various concentrations.

  • Infection: The cell monolayers are infected with a specific SARS-CoV-2 variant at a predetermined multiplicity of infection (MOI).

  • Treatment: The diluted antiviral compounds are added to the infected cells.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for viral replication and the antiviral to take effect.[1]

  • Quantification of Viral Activity: The extent of viral replication is measured using methods such as plaque reduction assays, TCID50 (Tissue Culture Infectious Dose 50), or quantitative reverse transcription PCR (qRT-PCR).[1]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

In_Vitro_Antiviral_Assay_Workflow Start Start Cell_Seeding Seed Susceptible Cells (e.g., Vero E6) Start->Cell_Seeding Infection Infect Cells with SARS-CoV-2 Variant Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of Antiviral Compound Treatment Add Antiviral Dilutions to Infected Cells Compound_Dilution->Treatment Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Quantification Quantify Viral Activity (Plaque Assay, qRT-PCR, etc.) Incubation->Quantification Data_Analysis Calculate IC50 Value Quantification->Data_Analysis End End Data_Analysis->End

References

Remdesivir Maintains In Vitro Potency Against a Broad Range of SARS-CoV-2 Omicron Subvariants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of recent in vitro studies demonstrates that remdesivir, a nucleotide analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp), continues to exhibit potent antiviral activity against numerous Omicron subvariants, including recently emerged lineages. This guide provides a comparative analysis of this compound's efficacy, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action.

Recent research confirms that the antiviral drug this compound retains its effectiveness against a wide array of SARS-CoV-2 Omicron subvariants.[1][2][3] In vitro studies consistently show that the concentrations of this compound required to inhibit the replication of these newer variants are comparable to those effective against earlier strains of the virus. This sustained activity is attributed to the highly conserved nature of this compound's target, the viral RNA-dependent RNA polymerase (RdRp), across different SARS-CoV-2 variants.[1][3]

Comparative In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of this compound against various Omicron subvariants from several key studies. Lower values indicate higher potency.

SARS-CoV-2 VariantEC50/IC50 (nM/µM)Fold Change vs. Ancestral StrainCell LineAssay TypeReference
Omicron BA.1 42 ± 16 nM0.45A549-ACE2-TMPRSS2ELISA[3]
Omicron BA.2 9.8 µM (IC50)-Vero-E6CPE[4]
Omicron BA.2.12.1 -Maintained Activity--[1]
Omicron BA.4 -Maintained Activity--[1]
Omicron BA.5 -Maintained Activity--[1]
Omicron BA.2.75.2 -1.9 (Maximal fold change)-IC50 Assay[5]
Omicron BF.7 21.8 nM to 155 nM (Range for various Omicron)1.25-Anti-nucleoprotein ELISA[2]
Omicron BQ.1 21.8 nM to 155 nM (Range for various Omicron)--Anti-nucleoprotein ELISA[2]
Omicron XBB.1.5 21.8 nM to 155 nM (Range for various Omicron)--Anti-nucleoprotein ELISA[2]
Omicron CH.1.1 21.8 nM to 155 nM (Range for various Omicron)--Anti-nucleoprotein ELISA[2]
Omicron JN.1 21.8 nM to 155 nM (Range for various Omicron)0.28-Anti-nucleoprotein ELISA[2]

Note: Direct comparison of absolute EC50/IC50 values across different studies should be done with caution due to variations in experimental protocols, including cell lines, viral inoculums, and assay endpoints.

Despite the numerous mutations in the spike protein that characterize the Omicron variant and its sub-lineages, which can lead to immune evasion, this compound's target within the viral replication machinery remains largely unchanged.[1] This explains its consistent in vitro performance against these variants. While some minor shifts in potency have been observed, the fold changes in EC50 or IC50 values for Omicron subvariants generally fall within the range of assay variability, indicating that they remain susceptible to this compound.[2] It is important to note that some mutations in the RdRp have been identified that can confer resistance to this compound, but these are currently rare in circulating viral populations.[6][7][8][9]

Experimental Protocols

The in vitro antiviral activity of this compound is typically evaluated using cell-based assays that measure the inhibition of viral replication. Common methodologies include:

  • Cell Lines: Vero E6 cells (an African green monkey kidney cell line) are frequently used due to their high susceptibility to SARS-CoV-2 infection.[4][10] Other cell lines, such as A549-ACE2-TMPRSS2 (human lung carcinoma cells engineered to express key viral entry factors), are also employed to better mimic the human respiratory environment.[3]

  • Viral Strains: Clinical isolates of the specific Omicron subvariants are used to infect the cell cultures.

  • Antiviral Assays:

    • Plaque Reduction Assay: This assay quantifies the reduction in the formation of viral plaques (areas of cell death) in the presence of the antiviral drug.[3][11]

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method measures the expression of a viral protein, such as the nucleoprotein, to determine the extent of viral replication.[3]

    • Cytopathic Effect (CPE) Assay: This assay visually assesses the protective effect of the drug against virus-induced cell damage and death.[4][11]

    • Virus Yield Reduction Assay: This technique measures the amount of infectious virus produced by cells treated with the antiviral compound compared to untreated cells.[11]

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50 or IC50) is calculated from dose-response curves.

Mechanism of Action: Targeting the Viral Polymerase

This compound is a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite acts as a nucleotide analog, mimicking adenosine triphosphate (ATP). It is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The incorporation of the this compound metabolite leads to delayed chain termination, effectively halting viral replication.[12][13][14]

Below is a diagram illustrating the mechanism of action of this compound.

Remdesivir_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 This compound This compound (Prodrug) Metabolite This compound Triphosphate (Active Metabolite) This compound->Metabolite Metabolism RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Metabolite->RdRp Binds to Nascent_RNA Growing RNA Strand RdRp->Nascent_RNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->RdRp Template for Termination RNA Synthesis Termination Nascent_RNA->Termination Incorporation of This compound Metabolite Virus Virus Entry

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical experimental workflow for evaluating the in vitro antiviral activity of this compound.

Antiviral_Assay_Workflow cluster_workflow In Vitro Antiviral Assay Workflow start Start cell_culture Prepare Cell Monolayer (e.g., Vero E6) start->cell_culture infection Infect Cells with SARS-CoV-2 Omicron Subvariant cell_culture->infection treatment Add Serial Dilutions of this compound infection->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Antiviral Assay (e.g., Plaque Reduction, ELISA, CPE) incubation->assay analysis Calculate EC50/IC50 Values assay->analysis end End analysis->end

Caption: Experimental workflow for in vitro antiviral testing.

References

Remdesivir vs. Molnupiravir: A Preclinical Efficacy Comparison for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the preclinical performance of two key antiviral agents against SARS-CoV-2. This document provides a comparative analysis of their efficacy in in vitro and in vivo models, supported by experimental data and detailed methodologies.

Introduction

The COVID-19 pandemic spurred an unprecedented effort to develop and deploy effective antiviral therapies. Among the front-runners were remdesivir, a nucleotide analog prodrug, and molnupiravir, a nucleoside analog with a distinct mechanism of action. Both drugs target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for SARS-CoV-2 replication, yet their modes of inhibition and preclinical efficacy profiles exhibit notable differences. This guide offers an objective comparison of their preclinical performance to inform ongoing research and drug development efforts.

Mechanisms of Action

This compound and molnupiravir both interfere with the SARS-CoV-2 RdRp, but through different mechanisms.

This compound acts as a delayed chain terminator. After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA strand. This incorporation does not immediately halt replication but causes a steric hindrance that stalls the polymerase complex after the addition of a few more nucleotides, thus prematurely terminating RNA synthesis.[1]

Molnupiravir , on the other hand, induces "lethal mutagenesis" or "error catastrophe".[2][3] Its active form, β-D-N4-hydroxycytidine (NHC), can be incorporated into the viral RNA in place of cytidine or uridine.[2] This leads to an accumulation of mutations in the viral genome during subsequent replication cycles, ultimately resulting in non-viable viral progeny.[2][3]

Antiviral Mechanisms cluster_this compound This compound cluster_molnupiravir Molnupiravir RDV This compound (Prodrug) RDV_TP This compound Triphosphate (Active Form) RDV->RDV_TP Metabolism RDV_Incorp Incorporation into Viral RNA RDV_TP->RDV_Incorp RdRp-mediated Chain_Termination Delayed Chain Termination RDV_Incorp->Chain_Termination MOL Molnupiravir (Prodrug) NHC NHC (Active Form) MOL->NHC Metabolism NHC_Incorp Incorporation into Viral RNA NHC->NHC_Incorp RdRp-mediated Mutagenesis Lethal Mutagenesis NHC_Incorp->Mutagenesis

Figure 1. Comparative Mechanisms of Action

In Vitro Efficacy

The in vitro potency of this compound and molnupiravir has been evaluated in various cell lines against different SARS-CoV-2 variants. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key metrics for comparison.

DrugCell LineSARS-CoV-2 VariantEC50/IC50 (µM)Reference
This compoundVero E6WA10.77[4]
Molnupiravir (NHC)Vero E6WA10.3[5]
This compoundHeLa-ACE2Delta~0.6[1]
MolnupiravirHeLa-ACE2Delta~8[1]
This compoundHeLa-ACE2Omicron~0.7[1]
MolnupiravirHeLa-ACE2Omicron~8[1]
This compoundCalu-3MERS-CoV0.09[6]
Molnupiravir (NHC)Calu-3SARS-CoV-20.08[5]

Summary of In Vitro Data: Preclinical data indicates that both this compound and its parent nucleoside, as well as molnupiravir, demonstrate antiviral activity against a range of SARS-CoV-2 variants, including Delta and Omicron.[1][7] In some studies, this compound has shown lower IC50 values compared to molnupiravir in certain cell lines, suggesting higher potency in those specific in vitro systems.[1]

In Vivo Efficacy in Animal Models

The efficacy of these antiviral agents has been further investigated in various animal models, which are crucial for understanding their potential therapeutic effects in a living organism.

Syrian Hamster Model

The Syrian hamster is a widely used model for studying SARS-CoV-2 as it recapitulates many aspects of human COVID-19, including viral replication in the respiratory tract and lung pathology.[8]

DrugDosageTreatment StartViral Load Reduction (log10 PFU/g lung tissue)Lung Pathology ImprovementReference
This compound (GS-441524)50 mg/kg, BIDDay 00.5Not specified[3]
Molnupiravir150 mg/kg, BIDDay 01.6Not specified[3]
Molnupiravir250 mg/kg, BID12h post-infectionSignificant reductionConcomitant reduction[9]

Summary of Syrian Hamster Data: In a head-to-head comparison in Syrian hamsters, molnupiravir as a monotherapy demonstrated a greater reduction in lung viral load compared to the parent nucleoside of this compound (GS-441524) at the tested dosages.[3] Notably, a combination of both drugs resulted in a synergistic effect, with a more profound reduction in viral titers.[3] Studies have also shown that molnupiravir is effective against various SARS-CoV-2 variants, including Omicron, in the hamster model.[9]

Mouse Models

Transgenic mice expressing the human ACE2 receptor (K18-hACE2) are another important model for evaluating antiviral efficacy, as they develop severe lung disease.

DrugDosageTreatment StartViral Load Reduction (Lung Titer)Lung Pathology ImprovementReference
This compound (Oral Prodrug GS-621763)30 mg/kg, BID12h post-infectionSignificant reductionSignificant reduction in ALI and DAD scores[8][10]
Molnupiravir30 mg/kg, BID12h post-infectionSignificant reductionSignificant reduction in ALI and DAD scores[8][10]
Molnupiravir200 mg/kg, BIDDay 02 log10 reductionSignificant improvement[11]

Summary of Mouse Model Data: A direct comparison of an oral prodrug of this compound's parent nucleoside (GS-621763) and molnupiravir in a COVID-19 mouse model showed that both drugs were similarly efficacious at reducing viral load and lung pathology when administered therapeutically.[8][10]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the antiviral drug that inhibits 50% of viral plaque formation (EC50).

Methodology:

  • Cell Culture: Vero E6 cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1-2 hours.

  • Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (this compound or molnupiravir).

  • Plaque Formation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Visualization and Quantification: Cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques. The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.[12]

InVitro_Workflow A Seed Vero E6 cells in 6-well plates B Infect cells with SARS-CoV-2 A->B C Add overlay medium with varying drug concentrations B->C D Incubate for 2-3 days C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Figure 2. In Vitro Plaque Reduction Assay Workflow
In Vivo Antiviral Efficacy Study (Syrian Hamster Model)

Objective: To evaluate the therapeutic efficacy of antiviral drugs in reducing viral load and lung pathology in a hamster model of COVID-19.

Methodology:

  • Animal Model: Six- to eight-week-old female Syrian hamsters are used.[8]

  • Infection: Hamsters are intranasally inoculated with a defined dose of SARS-CoV-2.[8]

  • Treatment: Treatment with the antiviral drug (e.g., molnupiravir orally) or a vehicle control is initiated at a specified time point relative to infection (e.g., 12 hours post-infection).[9]

  • Monitoring: Animals are monitored daily for weight loss and clinical signs of disease.

  • Tissue Collection: At a predetermined endpoint (e.g., day 4 post-infection), animals are euthanized, and lung tissues are collected.[3]

  • Viral Load Quantification: A portion of the lung tissue is homogenized to determine the viral titer using a TCID50 assay or quantified by qRT-PCR.[13]

  • Histopathology: The remaining lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological analysis to assess the degree of lung injury.[14]

InVivo_Workflow A Intranasal infection of Syrian hamsters with SARS-CoV-2 B Initiate treatment with antiviral or vehicle A->B C Daily monitoring of weight and clinical signs B->C D Euthanize and collect lung tissue at endpoint C->D E Quantify viral load (TCID50/qRT-PCR) D->E F Assess lung pathology (Histopathology) D->F

References

Combination Therapy of Remdesivir and Nirmatrelvir: A Synergistic Antiviral Strategy Explored

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of preclinical evidence suggests a potential synergistic effect when combining remdesivir and nirmatrelvir for the treatment of SARS-CoV-2, the virus responsible for COVID-19. This comparison guide synthesizes the available experimental data for researchers, scientists, and drug development professionals, offering an objective look at the performance of this combination therapy against monotherapy alternatives. While in vitro studies indicate a strong synergistic relationship, in vivo and clinical findings present a more complex picture, underscoring the need for further investigation.

Mechanisms of Action: A Dual-Pronged Attack

The rationale for combining this compound and nirmatrelvir lies in their distinct and complementary mechanisms of action targeting crucial stages of the SARS-CoV-2 replication cycle.[1]

  • This compound: This nucleotide analog prodrug targets the viral RNA-dependent RNA polymerase (RdRp).[2][3][4] After being metabolized into its active triphosphate form, it competes with natural nucleotides for incorporation into nascent viral RNA chains.[2][5] This incorporation leads to delayed chain termination, effectively halting viral genome replication.[3][4][5]

  • Nirmatrelvir: As a peptidomimetic inhibitor, nirmatrelvir targets the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[6][7] This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[6][7] By inhibiting Mpro, nirmatrelvir prevents the formation of the viral replication complex.[6][7] Nirmatrelvir is co-administered with ritonavir, which acts as a pharmacokinetic booster by inhibiting the CYP3A-mediated metabolism of nirmatrelvir, thereby increasing its plasma concentrations.[7][8][9][10]

A hypothesized synergistic mechanism suggests that nirmatrelvir's inhibition of the 3CL protease, which is responsible for cleaving and activating multiple non-structural proteins including the exonuclease nsp14, could prevent the removal of this compound from the viral RNA, thus enhancing its inhibitory effect.[11]

In Vitro Efficacy: Evidence of Synergy

A key study investigated the in vitro activity of the this compound-nirmatrelvir combination in Vero E6 cells infected with various SARS-CoV-2 strains. The results demonstrated a marked synergistic effect.[11][12]

Table 1: Synergistic Activity of this compound and Nirmatrelvir Combination in Vero E6 Cells [11][12]

Time PointHighest Single Agent (HSA) Score*p-value
48 hours52.8< 0.0001
72 hours28.6< 0.0001

*An HSA score >10 is considered synergistic.[11][12]

Table 2: Viral Titer Reduction with Combination Therapy vs. Monotherapy [11][12]

SARS-CoV-2 StrainTreatmentAdditional Viral Titer Reduction (log PFU/mL) Compared to this compound Alonep-value
20A.EU1This compound + Nirmatrelvir (higher concentrations)1.6 - 1.80.0003
BA.1This compound + Nirmatrelvir (1.6 µM + 2.2 µM)0.70.048
BA.5This compound + Nirmatrelvir0.50.059 (not significant)

These in vitro findings suggest that the combination of this compound and nirmatrelvir is significantly more effective at inhibiting viral replication than either drug alone.[11][12]

In Vivo and Clinical Studies: A Divergent Perspective

In contrast to the promising in vitro results, some in vivo and observational clinical data present a more nuanced view.

A study in K18-hACE2 mice infected with SARS-CoV-2 found that the combination of nirmatrelvir and this compound demonstrated less antiviral activity and a lower survival rate compared to nirmatrelvir monotherapy.[13][14]

Furthermore, a target trial emulation study using electronic health records of patients hospitalized with COVID-19 suggested that nirmatrelvir-ritonavir monotherapy was associated with a lower risk of mortality compared to both this compound monotherapy and the combination of nirmatrelvir-ritonavir and this compound.[15][16] This study also indicated a lower risk of ICU admission or the need for ventilatory support with nirmatrelvir-ritonavir monotherapy compared to the combination therapy.[15][16]

However, a case series of 14 immunocompromised patients with persistent SARS-CoV-2 infection showed that dual antiviral therapy with this compound and nirmatrelvir/ritonavir led to symptom resolution and viral clearance in all patients.[17] This suggests a potential role for the combination therapy in specific patient populations.[17]

Experimental Protocols

In Vitro Synergy Study
  • Cell Line: Vero E6 cells were used for the infection assays.[11][12]

  • Virus Strains: SARS-CoV-2 strains 20A.EU1, BA.1, and BA.5 were tested.[11][12]

  • Experimental Procedure:

    • Vero E6 cells were infected with the respective SARS-CoV-2 strain.

    • The infected cells were then treated with this compound, nirmatrelvir, or a combination of both drugs at various concentrations.

    • After 48 and 72 hours of incubation, a cell viability assay (MTT assay) was performed to assess the cytopathic effect of the virus.

    • The supernatants were collected for viral titration using a plaque assay to quantify the viral load.[11][12]

  • Synergy Analysis: The Highest Single Agent (HSA) reference model was used to determine the synergistic effect of the drug combination. An HSA score greater than 10 was considered synergistic.[11][12]

Visualizing the Mechanisms and Workflow

Synergistic Mechanism of this compound and Nirmatrelvir cluster_virus SARS-CoV-2 Replication Cycle ssRNA Viral ssRNA Polyprotein Polyproteins 1a/1ab ssRNA->Polyprotein Translation Replication Viral RNA Replication ssRNA->Replication Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro NSPs Non-Structural Proteins (NSPs) RdRp RNA-dependent RNA Polymerase (RdRp) NSPs->RdRp Exonuclease Exonuclease (nsp14) NSPs->Exonuclease RdRp->Replication Synthesizes Mpro->NSPs Cleavage Mpro->Exonuclease Activates This compound This compound (active form) Exonuclease->this compound Removes from RNA (Hypothesized) Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits Nirmatrelvir->Exonuclease Prevents Activation (Hypothesized) This compound->RdRp Inhibits

Caption: Proposed synergistic mechanism of this compound and nirmatrelvir.

Experimental Workflow for In Vitro Synergy Testing cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_incubation Incubation cluster_analysis Data Analysis start Start: Vero E6 Cells infection Infect cells with SARS-CoV-2 start->infection control Control (No Drug) infection->control Apply Treatment rem_mono This compound Monotherapy infection->rem_mono Apply Treatment nir_mono Nirmatrelvir Monotherapy infection->nir_mono Apply Treatment combo Combination Therapy infection->combo Apply Treatment incubate48 Incubate for 48h control->incubate48 rem_mono->incubate48 nir_mono->incubate48 combo->incubate48 incubate72 Incubate for 72h incubate48->incubate72 viability Cell Viability Assay (MTT) incubate72->viability supernatant Collect Supernatant incubate72->supernatant synergy Synergy Calculation (HSA Score) viability->synergy plaque Viral Titer (Plaque Assay) supernatant->plaque plaque->synergy end End: Determine Synergistic Effect synergy->end

Caption: Workflow for assessing in vitro synergy of antiviral drugs.

Conclusion

The combination of this compound and nirmatrelvir presents a compelling, mechanistically rational approach to SARS-CoV-2 antiviral therapy. Strong in vitro data demonstrates a clear synergistic effect in inhibiting viral replication. However, conflicting in vivo and clinical observational data highlight the complexities of translating preclinical findings to clinical efficacy. While the combination may hold promise for specific patient populations, such as the immunocompromised, further rigorous clinical trials are essential to definitively establish its therapeutic benefit and place in the evolving landscape of COVID-19 treatment. Researchers and drug development professionals should consider these divergent findings when designing future studies to explore the full potential of this combination therapy.

References

Head-to-Head Comparison of Remdesivir and Other Approved Antivirals for COVID-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of remdesivir and other leading approved antiviral treatments for COVID-19, including Paxlovid (nirmatrelvir/ritonavir) and molnupiravir. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decision-making and further investigation.

Overview of Antiviral Agents

The therapeutic landscape for COVID-19 has evolved rapidly, with several antiviral agents receiving approval or authorization for use. This guide focuses on a head-to-head comparison of three prominent players:

  • This compound (Veklury®): A broad-spectrum antiviral agent administered intravenously. It was one of the first drugs to be approved for the treatment of COVID-19.

  • Paxlovid™ (nirmatrelvir tablets; ritonavir tablets): An oral antiviral that combines a SARS-CoV-2 main protease inhibitor with a pharmacokinetic enhancer.

  • Molnupiravir (Lagevrio®): An oral antiviral that works by inducing widespread mutations in the viral RNA, a mechanism known as "viral error catastrophe".[1][2][3]

Comparative Efficacy: In Vitro and Clinical Data

The following tables summarize the in vitro and clinical efficacy of this compound, Paxlovid, and molnupiravir based on available experimental data.

Table 1: In Vitro Efficacy against SARS-CoV-2
Antiviral AgentTargetCell LineEC50 (µM)Citation(s)
This compound RNA-dependent RNA polymerase (RdRp)Vero E60.77 - 23.15[4]
Human Airway Epithelial (HAE)0.01[5]
Nirmatrelvir (Paxlovid) Main protease (Mpro/3CLpro)Not specifiedIC50: 0.022 - 0.050[2]
Molnupiravir RNA-dependent RNA polymerase (RdRp)Vero0.3[6]
Calu-30.08[6]
Table 2: Clinical Efficacy in Outpatient Treatment of Mild-to-Moderate COVID-19
EndpointThis compoundPaxlovid (EPIC-HR Trial)Molnupiravir (MOVe-OUT Trial)Citation(s)
Relative Risk Reduction of Hospitalization or Death 87% (in high-risk, unvaccinated patients)89% (within 3 days of symptom onset)30%[6][7][8]
Viral Load Reduction Not a primary endpoint in major outpatient trialsApprox. 10-fold reduction at Day 5Greater mean reduction than placebo through Day 10[6][9]

Mechanisms of Action

Understanding the distinct mechanisms by which these antivirals inhibit SARS-CoV-2 is crucial for evaluating their potential for combination therapy and managing the emergence of resistance.

This compound: RNA Polymerase Inhibition

This compound is a prodrug that is metabolized intracellularly to its active triphosphate form. This active form acts as an adenosine analog, competing with endogenous ATP for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[10][11][12] Once incorporated, it leads to delayed chain termination, thereby halting viral replication.[10][13]

Remdesivir_Mechanism cluster_cell Host Cell This compound This compound (Prodrug) Metabolism Intracellular Metabolism This compound->Metabolism Enters cell RTP This compound Triphosphate (Active Form) Metabolism->RTP Phosphorylation RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Competes with ATP Replication Viral RNA Replication RTP->Replication Incorporation RdRp->Replication Synthesizes viral RNA Termination Delayed Chain Termination Replication->Termination Halts Synthesis Paxlovid_Mechanism cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibition

References

Navigating the Landscape of Remdesivir Resistance: A Comparative Guide to Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance between antiviral agents is paramount in the ongoing effort to combat SARS-CoV-2. This guide provides a comprehensive comparison of remdesivir with other key nucleoside analogs—favipiravir, molnupiravir, galidesivir, and ribavirin—with a focus on cross-resistance profiles, mechanisms of action, and the experimental data underpinning our current knowledge.

Executive Summary

This compound, a cornerstone of COVID-19 antiviral therapy, targets the viral RNA-dependent RNA polymerase (RdRp). However, the emergence of resistance-associated mutations in the RdRp gene (Nsp12) necessitates a thorough evaluation of alternative and combination therapeutic strategies. This guide synthesizes in vitro data on the susceptibility of wild-type and this compound-resistant SARS-CoV-2 strains to other nucleoside analogs. The available evidence suggests a high barrier to this compound resistance and, importantly, a lack of broad cross-resistance with other nucleoside analogs that employ different mechanisms of action. Molnupiravir, in particular, has demonstrated retained activity against this compound-resistant variants.

Comparative Antiviral Activity and Resistance Profiles

The following tables summarize the in vitro efficacy of this compound and other nucleoside analogs against wild-type SARS-CoV-2 and the impact of known this compound resistance mutations.

Table 1: In Vitro Efficacy of Nucleoside Analogs against Wild-Type SARS-CoV-2

Nucleoside AnalogCell LineEC50 (µM)Citation(s)
This compound Vero E60.77[1]
Calu-30.08[2]
Favipiravir Vero E661.88 - >500[3][4]
Molnupiravir (NHC) Vero E6-GFP0.3[5][6]
Calu-30.08[2]
A549-hACE20.04 - 0.16[7]
Galidesivir VeroModerate activity (EC50 in µM range)[8][9]
Ribavirin Caco-22.2 - 9.4[10]
Vero>1000[10]

Table 2: Impact of this compound Resistance Mutations on Nucleoside Analog Susceptibility

Nsp12 MutationThis compound Fold Change in EC50Cross-Resistance to Molnupiravir (EIDD-2801)Citation(s)
V166L1.5 - 2.3Not explicitly tested in the same study[8]
E802D2.5 - 3.7No significant change in EC50[11]
V792I3.6Not explicitly tested in the same study[12]
M794INot specifiedNot explicitly tested in the same study[12]
C799FNot specifiedNot explicitly tested in the same study[13]
F476L + V553L (in MHV)5.6Not explicitly tested in the same study[8]

Note: Data on cross-resistance to favipiravir, galidesivir, and ribavirin for specific this compound-resistant mutants is limited in the reviewed literature.

Mechanisms of Action: A Visualized Comparison

The differential mechanisms of these nucleoside analogs are key to understanding the low potential for cross-resistance.

Nucleoside_Analog_Mechanisms cluster_this compound This compound (Adenosine Analog) cluster_molnupiravir Molnupiravir (Cytidine/Uridine Analog) cluster_favipiravir Favipiravir (Guanine/Adenine Analog) cluster_galidesivir Galidesivir (Adenosine Analog) cluster_ribavirin Ribavirin (Guanine Analog) RDV_prodrug This compound (Prodrug) RDV_active This compound-TP (Active) RDV_prodrug->RDV_active Intracellular Metabolism RdRp_inhibition Incorporation into viral RNA RDV_active->RdRp_inhibition Competes with ATP Chain_termination Chain Termination RdRp_inhibition->Chain_termination Delayed MOL_prodrug Molnupiravir (Prodrug) NHC_TP NHC-TP (Active) MOL_prodrug->NHC_TP Intracellular Metabolism RdRp_mutagenesis Incorporation into viral RNA NHC_TP->RdRp_mutagenesis Incorporated as C or U Lethal_mutagenesis Lethal Mutagenesis (Error Catastrophe) RdRp_mutagenesis->Lethal_mutagenesis Causes G to A and C to U transitions FAV_prodrug Favipiravir (Prodrug) FAV_active Favipiravir-RTP (Active) FAV_prodrug->FAV_active Intracellular Metabolism RdRp_inhibition_fav Incorporation into viral RNA FAV_active->RdRp_inhibition_fav Competes with purines Chain_termination_fav Inhibition of Viral Replication RdRp_inhibition_fav->Chain_termination_fav Potential chain termination and/or lethal mutagenesis GAL_prodrug Galidesivir (Prodrug) GAL_active Galidesivir-TP (Active) GAL_prodrug->GAL_active Intracellular Metabolism RdRp_inhibition_gal Incorporation into viral RNA GAL_active->RdRp_inhibition_gal Competes with ATP Chain_termination_gal Chain Termination RdRp_inhibition_gal->Chain_termination_gal Premature Chain Termination RIB_prodrug Ribavirin RIB_active Ribavirin-TP (Active) RIB_prodrug->RIB_active Intracellular Metabolism RdRp_inhibition_rib IMPDH Inhibition, Direct Polymerase Inhibition, Lethal Mutagenesis RIB_active->RdRp_inhibition_rib Multiple Mechanisms Inhibition_rib Inhibition of Viral Replication RdRp_inhibition_rib->Inhibition_rib Complex effects

Caption: Mechanisms of action for various nucleoside analogs against SARS-CoV-2.

Experimental Protocols

The in vitro data presented in this guide are primarily derived from the following key experimental methodologies.

Antiviral Activity Assays (EC50 Determination)

The half-maximal effective concentration (EC50) is a critical measure of a drug's potency. It is typically determined using the following workflow:

EC50_Determination_Workflow cluster_quantification Quantification Methods A Prepare serial dilutions of the antiviral compound C Add drug dilutions to the infected cells A->C B Infect susceptible cell monolayers (e.g., Vero E6, Calu-3) with a known amount of SARS-CoV-2 B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Quantify viral replication D->E F Plot viral replication vs. drug concentration E->F Plaque Plaque Reduction Assay E->Plaque CPE Cytopathic Effect (CPE) Inhibition Assay E->CPE qPCR Quantitative RT-PCR for viral RNA E->qPCR Reporter Reporter Virus (e.g., Luciferase) Assay E->Reporter G Calculate EC50 using non-linear regression F->G

Caption: General workflow for determining the EC50 of antiviral compounds.

A widely used method is the Plaque Reduction Neutralization Test (PRNT) . In this assay, serial dilutions of the antiviral drug are incubated with the virus before being added to a monolayer of susceptible cells.[14][15][16] After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (like agarose or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions called plaques.[14][15][16] The number of plaques is counted, and the drug concentration that reduces the plaque number by 50% (PRNT50) is determined.[15]

In Vitro Selection of Resistant Viruses

To study the development of resistance, viruses are cultured in the presence of increasing concentrations of the antiviral drug over multiple passages. This process selects for viral variants with reduced susceptibility.

Resistance_Selection_Workflow Start Infect cells with wild-type virus in the presence of a sub-inhibitory concentration of the drug Passage Harvest virus and infect fresh cells with a gradually increasing concentration of the drug Start->Passage Monitor Monitor for cytopathic effect (CPE) and viral titer Passage->Monitor Monitor->Passage Repeat for multiple passages Sequence Sequence the viral genome to identify mutations in the drug-passaged virus Monitor->Sequence Characterize Characterize the phenotype of the mutant virus (e.g., EC50, replication kinetics) Sequence->Characterize

Caption: Workflow for the in vitro selection of antiviral-resistant viruses.

Detailed Mechanism of Action

  • This compound: A prodrug of an adenosine analog, this compound is metabolized intracellularly to its active triphosphate form.[1] It competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[1] Upon incorporation, it causes delayed chain termination, thereby halting viral replication.[1]

  • Molnupiravir: This prodrug is converted to its active form, β-D-N4-hydroxycytidine (NHC) triphosphate.[17][18] NHC-TP can be incorporated into the viral RNA by the RdRp in place of either cytidine or uridine.[19] This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately results in non-viable viral progeny.[18][20]

  • Favipiravir: As a prodrug, favipiravir is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[21][22] Favipiravir-RTP acts as a purine analog and is recognized by the viral RdRp.[21] Its mechanism is thought to involve both the induction of lethal mutagenesis and the potential for chain termination.[13][21][23]

  • Galidesivir: This adenosine analog is phosphorylated within the cell to its active triphosphate form.[8][24] It then competes with ATP for incorporation into the viral RNA by the RdRp, leading to premature chain termination and the inhibition of viral replication.[8][24]

  • Ribavirin: Ribavirin is a guanosine analog with a multi-faceted mechanism of action.[25][26] It can inhibit the host enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[25][27] It can also be incorporated into the viral RNA, causing mutations, and may directly inhibit the viral polymerase.[25][26][28]

Conclusion

The data compiled in this guide indicate that while this compound resistance can be selected for in vitro, it often comes at a fitness cost to the virus and does not appear to confer broad cross-resistance to other nucleoside analogs with distinct mechanisms of action. Molnupiravir, with its error-catastrophe mechanism, appears to be a promising candidate for use in cases of this compound resistance. Further head-to-head comparative studies are crucial to fully elucidate the cross-resistance profiles of these and other emerging nucleoside analogs. This knowledge will be instrumental in designing robust and durable antiviral strategies against SARS-CoV-2 and future coronavirus threats.

References

Remdesivir's Efficacy in Human Organoid Models of Viral Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of studies utilizing human organoid models has demonstrated the efficacy of remdesivir in inhibiting viral replication, particularly against SARS-CoV-2. This guide provides a comparative overview of this compound's performance against other antiviral agents, supported by experimental data from intestinal, lung, and other human organoid systems. Detailed experimental protocols and a visualization of this compound's mechanism of action are included to inform researchers, scientists, and drug development professionals.

Executive Summary

Human organoids, three-dimensional cell cultures that mimic the structure and function of human organs, have emerged as a powerful platform for studying viral pathogenesis and evaluating antiviral therapeutics. This guide synthesizes findings on the use of this compound in these models, highlighting its consistent inhibition of SARS-CoV-2 in various organoid types. While data on other viruses like Ebola in organoid models remains limited, the existing research underscores the potential of this broad-spectrum antiviral.

Comparative Efficacy of Antivirals in Human Organoid Models

Human intestinal and lung organoids have been instrumental in demonstrating the antiviral effects of this compound against SARS-CoV-2. Studies consistently show a dose-dependent reduction in viral load and protection of the organoid structure from virus-induced damage.

Table 1: Efficacy of this compound against SARS-CoV-2 in Human Intestinal Organoids

Antiviral AgentOrganoid ModelVirusKey FindingsCitation(s)
This compound Human Pluripotent Stem Cell-derived Intestinal Organoids (PSC-HIOs)SARS-CoV-2Effectively inhibited SARS-CoV-2 infection in a dose-dependent manner at low micromolar concentrations, rescuing organoid morphology.[1]
This compound Human Intestinal Organoids (HIOs)SARS-CoV-2Reduced the rate of infection by 86% at 500 nM and almost completely abolished infection at 5 μM. The IC50 was determined to be 46 nM.[2]
Famotidine Human Pluripotent Stem Cell-derived Intestinal Organoids (PSC-HIOs)SARS-CoV-2Showed no significant effect on SARS-CoV-2 infection rates.[1]
EK1 (pan-coronavirus fusion inhibitor) Human Pluripotent Stem Cell-derived Intestinal Organoids (PSC-HIOs)SARS-CoV-2Decreased the number of infected cells by 38% at a concentration of 10 μM, 48 hours after infection.[1][2]

Table 2: Efficacy of this compound in Other Human Organoid Models for SARS-CoV-2

Antiviral AgentOrganoid ModelKey FindingsCitation(s)
This compound Human Embryonic Stem Cell-derived Lung Organoids (hESC-LOs)Potently inhibited SARS-CoV-2 replication in both airway and alveolar organoids.[3]
This compound Human Pluripotent Stem Cell-derived Alveolar OrganoidsIdentified as an effective inhibitor of SARS-CoV-2 cell entry in high-throughput screening.[3]
Imatinib, Mycophenolic acid, Quinocrine dihydrochloride Human Pluripotent Stem Cell-derived Alveolar OrganoidsIdentified as inhibitors of SARS-CoV-2 cell entry in a high-throughput drug repurposing screen.[3]

Mechanism of Action: this compound

This compound is a prodrug that, once inside the host cell, is metabolized into its active triphosphate form (RDV-TP).[3] As an adenosine nucleotide analog, RDV-TP competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[3][4] This incorporation leads to delayed chain termination, effectively halting viral replication.[5][6] A secondary mechanism involves the incorporated this compound in the template RNA strand, which hinders the incorporation of the complementary UTP, further inhibiting replication.[5]

Remdesivir_Mechanism cluster_cell Host Cell This compound This compound (Prodrug) RDV_TP This compound Triphosphate (RDV-TP) (Active Form) This compound->RDV_TP Metabolic Activation Viral_RNA Viral RNA Replication RDV_TP->Viral_RNA Competes with ATP Termination Delayed Chain Termination Viral_RNA->Termination Incorporation of RDV-TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) RdRp->Viral_RNA Catalyzes Inhibition Inhibition of Viral Replication Termination->Inhibition Antiviral_Screening_Workflow Start Start: Human Intestinal Crypts Culture Culture in Matrigel® with Growth Medium Start->Culture Infection Infect Organoids with Virus Culture->Infection Treatment Treat with Antiviral Compound Infection->Treatment Analysis Analyze at Multiple Time Points Treatment->Analysis End End: Data on Efficacy and Toxicity Analysis->End

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.